GBR 12783
Description
A selective inhibitor of dopamine uptake.
dopamine uptake inhibitor and indirect dopamine agonist
Properties
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-17,28H,18-24H2/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBDGHFDKJITGC-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860833 | |
| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67469-57-2, 145428-33-7 | |
| Record name | 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GBR-12783 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145428337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GBR-12783 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GBR-12783 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96Y892TJ2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GBR 12783
For Researchers, Scientists, and Drug Development Professionals
Abstract
GBR 12783 is a potent and highly selective psychoactive compound that acts as a dopamine (B1211576) reuptake inhibitor. Its primary mechanism of action involves a high-affinity, competitive, and complex interaction with the dopamine transporter (DAT), leading to a significant and long-lasting increase in extracellular dopamine concentrations in the brain. This technical guide provides a comprehensive overview of the molecular and physiological actions of this compound, detailing its binding kinetics, effects on neurotransmission, and the experimental methodologies used to elucidate its function.
Primary Molecular Target: The Dopamine Transporter
The principal target of this compound is the dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] The DAT is an integral membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby regulating the duration and intensity of dopaminergic signaling. This compound exhibits a high affinity and selectivity for the DAT.[2]
In vivo studies in mice have demonstrated that radiolabeled [3H]this compound specifically labels the dopamine transport complex in the striatum.[3] This binding is dose-dependently decreased by other dopamine uptake inhibitors but remains unaffected by dopamine receptor agonists or antagonists, as well as serotonin (B10506) or norepinephrine (B1679862) uptake blockers, highlighting its specificity for the DAT.[3] Furthermore, chemical lesioning of dopaminergic neurons with 6-hydroxydopamine (6-OHDA) leads to a significant reduction in [3H]this compound binding, confirming its association with dopaminergic nerve terminals.[3]
Binding Characteristics and Kinetics
This compound's interaction with the dopamine transporter is characterized by high affinity and a complex, multi-step binding process.
High-Affinity Binding
Radioligand binding studies have consistently demonstrated that this compound binds to the DAT with nanomolar affinity.[1] The binding of [3H]this compound to rat striatal membranes is saturable and specific.[4]
A Two-Step Binding Mechanism
Kinetic studies of dopamine uptake inhibition suggest that this compound engages with the DAT in a two-step mechanism.[5] Initially, a rapid, lower-affinity "collision complex" (TI) is formed. This is followed by a slower isomerization to a more stable, higher-affinity complex (TI).[5] This two-step process contributes to the potent and long-lasting inhibition of dopamine uptake observed with this compound.[5] The formation of the stable TI complex may tend towards irreversibility, explaining the prolonged duration of action.[5]
The following diagram illustrates the proposed two-step binding mechanism of this compound to the dopamine transporter.
Ionic Dependence of Binding
The binding of this compound to the DAT is critically dependent on the presence of sodium ions (Na+).[1][6] Low concentrations of Na+ are required for maximal binding affinity.[6] Other cations, such as K+, Ca2+, and Mg2+, can act as competitive inhibitors of [3H]this compound binding, and their inhibitory potency is enhanced at lower Na+ concentrations.[6] This suggests that Na+ plays a crucial role in maintaining the conformation of the transporter that is favorable for this compound binding.
Inhibition of Dopamine Uptake
As a direct consequence of its binding to the DAT, this compound acts as a potent and competitive inhibitor of dopamine uptake.
In Vitro Inhibition
In vitro studies using synaptosomal preparations from rat striatum have shown that this compound potently inhibits the uptake of [3H]dopamine with IC50 values in the low nanomolar range.[2][7][8] The inhibition is competitive in nature.[2]
In Vivo and Ex Vivo Effects
Following systemic administration, this compound effectively inhibits dopamine uptake in the brain. Ex vivo studies have shown a rapid and long-lasting inhibition of striatal dopamine uptake after intraperitoneal injection in rats.[2] The inhibitory effect is observed within 10 minutes and can persist for over 5 hours.[2]
Neurochemical and Behavioral Consequences
By blocking dopamine reuptake, this compound leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This neurochemical effect underlies the behavioral responses observed following this compound administration.
Increased Extracellular Dopamine
In vivo microdialysis studies are instrumental in demonstrating the direct effect of dopamine reuptake inhibitors on extracellular neurotransmitter levels in specific brain regions of freely moving animals.[9][10] While specific microdialysis data for this compound was not found in the initial search, the established mechanism of action strongly predicts that its administration would lead to a significant and sustained increase in extracellular dopamine concentrations in brain regions rich in dopaminergic innervation, such as the nucleus accumbens and striatum.
Behavioral Effects
The enhancement of dopamine signaling by this compound results in various behavioral effects. For instance, administration of this compound has been shown to improve memory performance in a passive avoidance task in rats.[7] This cognitive enhancement is associated with an increase in hippocampal acetylcholine (B1216132) release, suggesting downstream effects on other neurotransmitter systems.[7][11] As a psychostimulant, this compound is also known to increase locomotor activity.
The following diagram illustrates the workflow of an in vivo microdialysis experiment to assess the effect of this compound on dopamine levels.
Data Presentation
Table 1: In Vitro Inhibition of [3H]Dopamine Uptake by this compound
| Animal Species | Brain Region | Preparation | IC50 (nM) | Reference |
| Rat | Striatum | Synaptosomes | 1.8 | [2][7][8] |
| Mouse | Striatum | Synaptosomes | 1.2 | [7][8] |
Table 2: Binding Affinity of [3H]this compound to Rat Striatal Membranes
| Parameter | Value | Reference |
| Kd | 1.6 nM | [4] |
| Bmax | 10.3 pmol/mg protein | [4] |
| Kd (in 10 mM Na+) | 0.23 nM | [6] |
| Bmax (in 10 mM Na+) | 12.9 pmol/mg protein | [6] |
Table 3: Ex Vivo Inhibition of [3H]Dopamine Uptake in Rats by this compound
| Parameter | Value | Reference |
| ID50 (30 min post-i.p.) | 8.1 mg/kg | [2] |
| Onset of Action | < 10 minutes | [2] |
| Duration of Action | > 5 hours | [2] |
Experimental Protocols
Radioligand Binding Assay for [3H]this compound
Objective: To determine the affinity (Kd) and density (Bmax) of this compound binding sites on the dopamine transporter.
Methodology:
-
Membrane Preparation: Striatal tissue from rats is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.[1][4]
-
Binding Assay: Aliquots of the membrane preparation are incubated with increasing concentrations of [3H]this compound in the assay buffer. The incubation is carried out at a specific temperature (e.g., 0°C or 20°C) for a defined period to reach equilibrium.[6]
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled dopamine uptake inhibitor (e.g., mazindol or this compound itself) to determine non-specific binding.
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The binding data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[4]
Synaptosomal [3H]Dopamine Uptake Assay
Objective: To measure the inhibitory potency (IC50) of this compound on dopamine uptake into presynaptic terminals.
Methodology:
-
Synaptosome Preparation: Striatal tissue is homogenized in a sucrose (B13894) buffer. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed presynaptic nerve terminals.[2]
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Uptake Assay: Synaptosomes are pre-incubated with various concentrations of this compound or vehicle.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a low concentration of [3H]dopamine. The incubation is carried out at 37°C for a short period (e.g., 5 minutes).[1]
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Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
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Quantification: The amount of [3H]dopamine taken up by the synaptosomes is determined by liquid scintillation counting of the filters.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.[7][8]
The following diagram provides a logical workflow for a competitive binding assay.
Conclusion
This compound is a powerful pharmacological tool for studying the dopamine transporter and the broader dopaminergic system. Its mechanism of action is characterized by a highly specific, potent, and long-lasting inhibition of dopamine reuptake, driven by a complex, two-step binding process with the dopamine transporter. This leads to a significant enhancement of dopaminergic neurotransmission, which in turn mediates its psychostimulant and cognitive-enhancing effects. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental methodologies presented in this guide, is essential for its application in neuroscience research and for the development of novel therapeutics targeting the dopamine system.
References
- 1. Specific binding of [3H]this compound to the dopamine neuronal carrier included in polarized membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo binding of [3H]this compound, a selective dopamine uptake inhibitor, in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionic requirements for the specific binding of [3H]this compound to a site associated with the dopamine uptake carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Social defeat stress selectively alters mesocorticolimbic dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The specific dopamine uptake inhibitor this compound improves learning of inhibitory avoidance and increases hippocampal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
GBR 12783: A Technical Guide to a Selective Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GBR 12783, a diaryl-methoxy-ethyl-piperazine derivative, is a potent and highly selective dopamine (B1211576) reuptake inhibitor (DRI). Its high affinity for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), makes it an invaluable tool in neuroscience research for elucidating the role of the dopaminergic system in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its binding characteristics, the signaling pathways it modulates, and detailed protocols for its experimental application.
Core Pharmacology and Mechanism of Action
This compound exerts its effects by binding to the dopamine transporter (DAT), a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By competitively inhibiting this process, this compound increases the extracellular concentration and prolongs the action of dopamine.[1] Studies have shown that this compound acts as a potent and competitive inhibitor of [3H]dopamine uptake in rat striatal synaptosomes.[1]
The interaction of this compound with the DAT is characterized by a two-step mechanism. Initially, a rapid, lower-affinity complex is formed, which then isomerizes to a more stable, high-affinity state. This kinetic profile contributes to its long-lasting in vivo effects.
Quantitative Data: Binding Affinities and Potency
The selectivity of this compound for the dopamine transporter is a key feature that distinguishes it from other psychostimulants like cocaine. The following tables summarize the quantitative data on its binding affinity (Ki) and inhibitory potency (IC50) for the human monoamine transporters.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| This compound | 1.8[1] | 540[1] | 162[1] | 300 | 90 |
| Cocaine | 230[1] | 740[1] | 480[1] | 3.2 | 2.1 |
| Methylphenidate | 100[1] | 100,000[1] | 100[1] | 1000 | 1 |
Table 1: Comparative Ki values for this compound and other dopamine reuptake inhibitors at human monoamine transporters.
| Compound | [3H]Dopamine Uptake IC50 (nM) | [3H]Serotonin Uptake IC50 (nM) | [3H]Norepinephrine Uptake IC50 (nM) |
| This compound | 1.8[1] | >1000[1] | 340[1] |
Table 2: In vitro potency of this compound in inhibiting monoamine uptake in rat brain synaptosomes.
Signaling Pathways
The binding of this compound to the dopamine transporter (DAT) does not directly activate intracellular signaling cascades in the same manner as a receptor agonist. However, by blocking dopamine reuptake, it indirectly modulates downstream signaling pathways that are activated by increased extracellular dopamine levels acting on postsynaptic and presynaptic dopamine receptors (D1-D5).
Furthermore, the function of the DAT itself is regulated by various intracellular signaling pathways, including those involving Protein Kinase C (PKC) and Protein Kinase A (PKA).[2] While this compound, as a reuptake inhibitor, does not directly stimulate the phosphorylation of DAT, amphetamines, which are also DAT ligands, have been shown to increase the phosphorylation of DAT at threonine 53.[3] This suggests that ligand binding to the DAT can influence its phosphorylation state and subsequent function.
Experimental Protocols
Radioligand Binding Assay for DAT Affinity
This protocol is for determining the binding affinity of this compound for the dopamine transporter using a competitive radioligand binding assay with [3H]-GBR 12783.
Materials:
-
Rat striatal membranes (prepared from fresh or frozen tissue)
-
[3H]-GBR 12783 (specific activity ~50-80 Ci/mmol)
-
Unlabeled this compound
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a dilution series of unlabeled this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled this compound at various concentrations (for competition) or a high concentration of a displacing agent like 10 µM GBR 12909 (for non-specific binding).
-
50 µL of [3H]-GBR 12783 (final concentration ~0.5-1.0 nM).
-
100 µL of rat striatal membrane preparation (final protein concentration ~50-100 µ g/well ).
-
-
Incubate the plate at room temperature (22-25°C) for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the striatum of awake, freely moving rats following the administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.
-
This compound solution for injection (e.g., dissolved in saline)
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma). Secure the cannula with dental cement. Allow the animal to recover for at least 5-7 days.
-
Microdialysis: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. Allow for a 1-2 hour equilibration period to establish a stable baseline of dopamine.[4]
-
Sample Collection: Collect dialysate samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation. Collect at least three baseline samples.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.).
-
Post-Drug Sample Collection: Continue collecting dialysate samples for at least 3-4 hours after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine levels in each sample as a percentage of the average baseline concentration.
Locomotor Activity Assessment
This protocol outlines a standard procedure for assessing the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Male C57BL/6 mice
-
Locomotor activity chambers (e.g., clear acrylic boxes with infrared beams)
-
This compound solution for injection
-
Vehicle control (e.g., saline)
Procedure:
-
Habituation: Habituate the mice to the testing room for at least 60 minutes before the experiment. On the days preceding the test day, handle the mice and give them a saline injection to acclimate them to the procedure. Also, place them in the locomotor activity chambers for a period to reduce novelty-induced hyperactivity.
-
Baseline Activity: On the test day, inject the mice with the vehicle and immediately place them in the locomotor activity chambers. Record their activity for 30-60 minutes to establish a baseline.
-
Drug Administration: On a separate day, inject the mice with this compound (e.g., 5, 10, 20 mg/kg, i.p.).
-
Activity Recording: Immediately after the injection, place the mice in the locomotor activity chambers and record their activity for an extended period (e.g., 2-3 hours) due to the long-lasting effects of this compound.[1]
-
Data Analysis: Analyze the data by quantifying parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity levels between the this compound-treated groups and the vehicle-treated group.
Conditioned Place Preference (CPP)
This protocol describes a biased CPP procedure to evaluate the rewarding properties of this compound in rats.[5]
Materials:
-
Three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.
-
Male Sprague-Dawley rats
-
This compound solution for injection
-
Vehicle control (e.g., saline)
Procedure:
-
Pre-conditioning (Day 1): Place each rat in the central compartment and allow it to freely explore all three compartments for 15 minutes. Record the time spent in each compartment to determine the initially preferred and non-preferred sides.
-
Conditioning (Days 2-5):
-
On days 2 and 4, administer this compound (e.g., 10 mg/kg, i.p.) and confine the rat to its initially non-preferred compartment for 30 minutes.
-
On days 3 and 5, administer the vehicle and confine the rat to its initially preferred compartment for 30 minutes.
-
-
Test (Day 6): Place the rat in the central compartment with free access to all compartments and record the time spent in each compartment for 15 minutes.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.
Conclusion
This compound is a powerful pharmacological tool for the selective investigation of the dopamine system. Its high affinity and selectivity for the DAT, coupled with its long duration of action, make it a valuable compound for a wide range of in vitro and in vivo studies. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in neuroscience and drug development research. Careful consideration of the experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.
References
- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKC in the perspective of dopamine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine transporter phosphorylation site threonine 53 is stimulated by amphetamines and regulates dopamine transport, efflux, and cocaine analog binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Place conditioning with cocaine and the dopamine uptake inhibitor GBR12783 - PubMed [pubmed.ncbi.nlm.nih.gov]
GBR 12783: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBR 12783, with the IUPAC name 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine, is a potent and highly selective dopamine (B1211576) reuptake inhibitor.[1][2] Its specificity for the dopamine transporter (DAT) over other monoamine transporters, such as those for norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT), has established it as a critical pharmacological tool for investigating the intricacies of the dopaminergic system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies associated with this compound, intended for professionals in research and drug development.
Chemical Structure and Physicochemical Properties
This compound is an aryl 1,4-dialk(en)ylpiperazine derivative.[1] Its structure is characterized by a central piperazine (B1678402) ring, a diphenylmethoxyethyl group at one nitrogen, and a 3-phenyl-2-propen-1-yl (cinnamyl) group at the other.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine | [3] |
| Synonyms | GBR-12921 | [2] |
| CAS Number | 67469-57-2 (free base) | [2] |
| Chemical Formula | C₂₈H₃₂N₂O | [2] |
| Molecular Weight | 412.58 g/mol | [2] |
| Appearance | Powder | [4] |
| Solubility | Soluble in DMSO. The dihydrochloride (B599025) salt is soluble to 10 mM in water with gentle warming. | [2][4] |
| Storage | Desiccate at -20°C | [4] |
Note: Some physicochemical data, such as melting point, boiling point, and pKa, are not consistently reported in peer-reviewed literature and are often found on commercial supplier websites. For rigorous applications, experimental determination is recommended.
Pharmacological Properties
This compound's primary pharmacological action is the potent and selective inhibition of the dopamine transporter, leading to an increase in extracellular dopamine levels.
In Vitro Pharmacology
The in vitro activity of this compound has been extensively characterized through radioligand binding and uptake inhibition assays.
Table 2: In Vitro Activity of this compound at Monoamine Transporters
| Assay | Species | Tissue | Transporter | IC₅₀ (nM) | Ki (nM) | Reference |
| [³H]Dopamine Uptake Inhibition | Rat | Striatal Synaptosomes | DAT | 1.8 | - | [1] |
| [³H]Dopamine Uptake Inhibition | Mouse | Striatal Synaptosomes | DAT | 1.2 | - | [2] |
| [³H]this compound Binding | Rat | Striatal Membranes | DAT | - | 1.6 (Kd) | [5] |
| [³H]Desipramine Binding | Rat | Cortical Membranes | NET | - | ~240 | [5] |
This compound exhibits a high degree of selectivity for the dopamine transporter. Depending on the experimental conditions and species, it is reported to be 18 to 90 times more potent at inhibiting dopamine uptake compared to norepinephrine uptake, and 85 to 300 times more potent compared to serotonin uptake.[1]
In Vivo Pharmacology
In vivo studies have corroborated the in vitro findings, demonstrating this compound's effects on neurochemistry and behavior.
In vivo microdialysis studies in rodents have shown that systemic administration of this compound and its analogs leads to a significant and preferential increase in extracellular dopamine concentrations in brain regions rich in dopaminergic innervation, such as the nucleus accumbens and striatum. For instance, the related compound GBR 12935 has been shown to dose-dependently increase extracellular dopamine in the nucleus accumbens with only minor effects on norepinephrine and serotonin levels.[2][6]
The neurochemical effects of this compound translate into observable behavioral changes in animal models.
Table 3: In Vivo Behavioral Effects of this compound and Analogs
| Behavioral Paradigm | Species | Compound | Dose Range | Observed Effect | Reference |
| Locomotor Activity | Mouse | GBR 12909 | 5 - 7.5 mg/kg | Increased locomotor activity | [7] |
| Drug Discrimination | Squirrel Monkey | GBR 12909 | - | Full substitution for cocaine | [8] |
| Inhibitory Avoidance | Rat | This compound | 10 mg/kg | Improved retention performance | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted with this compound.
[³H]-Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes
This protocol is adapted from methodologies described in the literature.[1][10]
-
Synaptosome Preparation:
-
Dissect the striata from male Sprague-Dawley rats on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (the crude synaptosomal fraction) in a Krebs-Ringer phosphate (B84403) buffer (pH 7.4) containing glucose and a monoamine oxidase inhibitor (e.g., pargyline).
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-dopamine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioactivity.
-
Determine the amount of radioactivity trapped on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a standard dopamine uptake inhibitor (e.g., nomifensine (B1679830) or cocaine) or by conducting the assay at 0-4°C.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
-
In Vivo Microdialysis in Freely Moving Rats
This protocol is a generalized procedure based on descriptions in the literature.[6]
-
Surgical Implantation of Guide Cannula:
-
Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically, targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Secure the cannula to the skull with dental acrylic and anchor screws.
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
After a stable baseline of dopamine levels is established, administer this compound (e.g., via intraperitoneal injection) or vehicle.
-
Continue collecting dialysate samples to monitor the drug-induced changes in extracellular dopamine levels.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the dopamine concentration by comparing the peak heights or areas to those of known standards.
-
-
Data Analysis:
-
Express the post-drug dopamine levels as a percentage of the average baseline concentrations.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).
-
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission.
The dopamine transporter is a sodium- and chloride-dependent symporter.[10] The binding of this compound to the DAT is a complex process that can involve a sequential formation of two distinct transporter-inhibitor complexes.[10]
The immediate downstream consequence of DAT inhibition by this compound is an increase in the activation of postsynaptic dopamine receptors (D1-like and D2-like families) and presynaptic autoreceptors. Activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events. For example, D1 receptor activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). D2 receptor activation, conversely, inhibits adenylyl cyclase. These signaling pathways ultimately modulate neuronal excitability and gene expression.
Caption: Mechanism of action of this compound.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for studying this compound.
Caption: Workflow for in vitro characterization of this compound.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound is an indispensable tool for the study of the dopaminergic system. Its high potency and selectivity for the dopamine transporter allow for precise investigations into the roles of dopamine in various physiological and pathological processes. This technical guide has provided a detailed overview of its chemical and pharmacological properties, along with standardized protocols for its experimental use. A thorough understanding of these aspects is crucial for researchers and drug development professionals seeking to leverage this compound in their work to advance our knowledge of dopamine neurotransmission and develop novel therapeutics for dopamine-related disorders.
References
- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular dopamine, norepinephrine, and serotonin in the nucleus accumbens of freely moving rats during intracerebral dialysis with cocaine and other monoamine uptake blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionic requirements for the specific binding of [3H]this compound to a site associated with the dopamine uptake carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of [3H]this compound to the dopamine neuronal carrier included in polarized membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extracellular dopamine, norepinephrine, and serotonin in the ventral tegmental area and nucleus accumbens of freely moving rats during intracerebral dialysis following systemic administration of cocaine and other uptake blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The specific dopamine uptake inhibitor this compound improves learning of inhibitory avoidance and increases hippocampal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
GBR 12783: A Technical Guide to a Selective Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GBR 12783, a potent and highly selective dopamine (B1211576) reuptake inhibitor. This document consolidates key data, outlines its mechanism of action, and provides detailed experimental protocols for its study, serving as a comprehensive resource for professionals in neuroscience research and drug development.
Core Compound Data
This compound is available in two primary forms: the free base and a dihydrochloride (B599025) salt. The key quantitative data for each form are summarized below.
| Property | This compound (Free Base) | This compound Dihydrochloride |
| CAS Number | 67469-57-2[1][2] | 67469-75-4[3][4] |
| Molecular Formula | C₂₈H₃₂N₂O | C₂₈H₃₄Cl₂N₂O[3] |
| Molecular Weight | 412.58 g/mol [1] | 485.5 g/mol [3][4] |
Mechanism of Action: Selective Dopamine Transporter Inhibition
This compound exerts its effects primarily through the potent and selective inhibition of the dopamine transporter (DAT). The DAT is a crucial membrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, a process that terminates dopaminergic signaling. By blocking this transporter, this compound increases the extracellular concentration and prolongs the residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.
The interaction of this compound with the dopamine transporter is characterized by a two-step binding mechanism. An initial, rapid binding event is followed by a slower conformational change, leading to a more stable and long-lasting inhibition of the transporter. This competitive inhibition prevents the reuptake of dopamine, leading to its accumulation in the synaptic cleft. The increased availability of dopamine results in enhanced stimulation of postsynaptic dopamine receptors.
Experimental Protocols
[³H]-GBR 12783 Binding Assay in Rat Striatal Synaptosomes
This protocol outlines a method to characterize the binding of this compound to the dopamine transporter using radiolabeled ligand in rat brain tissue.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
[³H]-GBR 12783
-
Krebs-Ringer buffer (pH 7.4)
-
Homogenizer
-
Centrifuge
-
Scintillation counter and vials
-
Unlabeled this compound or other dopamine uptake inhibitors (for competition assays)
Methodology:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold Krebs-Ringer buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a known volume of Krebs-Ringer buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a final volume of 500 µL, combine the synaptosomal preparation (50-100 µg of protein), [³H]-GBR 12783 (at desired concentrations, typically in the low nM range), and either buffer (for total binding) or a high concentration of unlabeled dopamine uptake inhibitor (e.g., 10 µM mazindol) to determine non-specific binding.
-
Incubate the mixture at 37°C for 15 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [³H]-GBR 12783 to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀ value.
-
In Vivo Microdialysis in Rats
This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the rat striatum following the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.0 mm, DV -3.5 mm).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular dopamine.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.
-
After collecting baseline samples, administer this compound (e.g., via intraperitoneal injection) or vehicle control.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Dopamine Analysis:
-
Analyze the collected dialysate samples for dopamine content using an HPLC system coupled with electrochemical detection.
-
Quantify the dopamine concentration in each sample by comparing it to a standard curve.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline concentration.
-
Plot the percentage change in dopamine concentration over time to visualize the effect of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine transporter in various physiological and pathological processes. Its high potency and selectivity make it an ideal compound for in vitro and in vivo studies aimed at understanding dopaminergic neurotransmission. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this important molecule.
References
- 1. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific dopamine uptake inhibitor this compound improves learning of inhibitory avoidance and increases hippocampal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Specific binding of [3H]this compound to the dopamine neuronal carrier included in polarized membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
GBR 12783 Binding Affinity for the Dopamine Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of GBR 12783, a potent and selective inhibitor of the dopamine (B1211576) transporter (DAT). The document summarizes key quantitative binding data, details common experimental protocols for assessing binding affinity, and visualizes the associated molecular interactions and experimental procedures.
Quantitative Binding Affinity of this compound
This compound exhibits a high affinity for the dopamine transporter. The following tables summarize the inhibitory constants (IC50, Ki) and binding characteristics (Kd, Bmax) reported in the literature.
Table 1: Inhibition of Dopamine Uptake by this compound
| Preparation | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| Rat Striatal Synaptosomes | [3H]Dopamine | 1.8 | ≥ 20 (initial complex), ≤ 5 (stable complex) | [1][2] |
| Rat Striatal Synaptosomes | [3H]Dopamine | 25 (without preincubation) | - | [1] |
| Rat Striatal Synaptosomes | [3H]WIN 35,428 | - | - | [3] |
Table 2: Direct Binding of [3H]this compound to the Dopamine Transporter
| Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Rat Striatal Membranes | 1.6 | 10.3 | [4] |
| Rat Striatal Membranes | 0.23 (in 10 mM Na+) | 12.9 | [5] |
| Rat Striatal Synaptosomes | - | 8-10 | [6] |
Experimental Protocols
The determination of this compound binding affinity for the dopamine transporter is typically achieved through radioligand binding assays. Below are detailed methodologies for both dopamine uptake inhibition assays and direct binding assays.
Dopamine Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.
Protocol:
-
Synaptosome Preparation: Crude synaptosomal fractions are prepared from rat striatum through homogenization and differential centrifugation.
-
Preincubation: Synaptosomes are preincubated with varying concentrations of this compound to allow the inhibitor to bind to the dopamine transporter.
-
Incubation: A fixed concentration of [3H]dopamine is added to the synaptosomal suspension and incubated for a short period (e.g., 5 minutes) at 37°C.
-
Termination: The uptake of [3H]dopamine is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the [3H]dopamine taken up by the synaptosomes, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.[7]
[3H]this compound Radioligand Binding Assay
This assay directly measures the binding of radiolabeled this compound to the dopamine transporter in membrane preparations.
Protocol:
-
Membrane Preparation: Membranes are prepared from a brain region rich in dopamine transporters, such as the striatum, by homogenization followed by centrifugation to isolate the membrane fraction.[8][9]
-
Incubation: The membrane preparation is incubated with various concentrations of [3H]this compound in a suitable buffer containing ions such as Na+, as the binding is sodium-dependent.[5][6] The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 0-4°C or 30°C) to reach equilibrium.[8][9]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.[9]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[9]
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.[9]
-
Data Analysis:
-
Saturation Analysis: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax), saturation experiments are performed with increasing concentrations of [3H]this compound. The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a competing ligand like cocaine or unlabeled this compound) from the total binding.[4]
-
Competition Analysis: To determine the affinity of other compounds for the DAT, competition assays are performed where membranes are incubated with a fixed concentration of [3H]this compound and varying concentrations of the unlabeled test compound.[3]
-
Visualizations
Signaling Pathways
The dopamine transporter's function is modulated by various intracellular signaling pathways. While this compound is a direct inhibitor, its long-term effects and the cellular response to DAT inhibition can involve these pathways.
Caption: this compound interaction with the Dopamine Transporter.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound for the dopamine transporter.
References
- 1. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Can stimulant binding and dopamine transport be differentiated? Studies with this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ionic requirements for the specific binding of [3H]this compound to a site associated with the dopamine uptake carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific binding of [3H]this compound to the dopamine neuronal carrier included in polarized membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
In Vitro Characterization of GBR 12783: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the in vitro pharmacological characterization of GBR 12783, a potent and selective dopamine (B1211576) reuptake inhibitor. The information is compiled to assist researchers and professionals in the fields of pharmacology and drug development in understanding the fundamental properties of this compound.
Core Mechanism of Action
This compound is a high-affinity ligand for the dopamine transporter (DAT), where it acts as a selective and potent inhibitor of dopamine reuptake. By blocking the DAT, this compound increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This targeted action makes it a valuable tool for studying the role of the dopaminergic system in various physiological and pathological processes. The inhibition of the dopamine transporter by this compound is competitive in nature.[1]
Research suggests a two-step mechanism for its interaction with the dopamine transporter.[2] Initially, a rapid, lower-affinity complex is formed, which is followed by a slower isomerization to a more stable, high-affinity complex. This indicates that this compound may induce a conformational change in the transporter protein upon binding.[2][3]
Quantitative Analysis of Transporter Binding and Inhibition
The following tables summarize the key quantitative data for this compound's interaction with monoamine transporters, providing a clear comparison of its affinity and inhibitory potency.
Table 1: Dopamine Transporter (DAT) Binding Affinity and Uptake Inhibition
| Parameter | Value | Species | Tissue/Preparation | Radioligand | Reference |
| IC₅₀ (DA Uptake) | 1.8 nM | Rat | Striatal Synaptosomes | [³H]Dopamine | [1] |
| IC₅₀ (DA Uptake) | 1.2 nM | Mouse | Striatal Synaptosomes | [³H]Dopamine | |
| IC₅₀ (DA Uptake) | 1.85 ± 0.1 nM | Rat | Striatal Synaptosomes | [³H]Dopamine | [2] |
| Kᵢ (Initial Complex) | ≥ 20 nM | Rat | Striatal Synaptosomes | [³H]Dopamine | [2] |
| Kᵢ* (Stable Complex) | ≤ 5 nM | Rat | Striatal Synaptosomes | [³H]Dopamine | [2] |
| Bₘₐₓ | 8-10 pmol/mg protein | Rat | Striatal Synaptosomes | [³H]this compound | [4] |
Table 2: Selectivity Profile of this compound for Monoamine Transporters
| Transporter | This compound Potency vs. DAT | Reference |
| Norepinephrine Transporter (NET) | 18-90 times less effective | [1] |
| Serotonin Transporter (SERT) | 85-300 times less effective | [1] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Kᵢ) and density of binding sites (Bₘₐₓ) of this compound for the dopamine transporter.
Materials:
-
[³H]this compound (Radioligand)
-
Unlabeled this compound or other competing ligands
-
Rat striatal tissue
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Incubation Buffer (e.g., Krebs-Ringer-based media)[4]
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect rat striata and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the incubation buffer to a desired protein concentration.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, [³H]this compound at a fixed concentration (for competition assays) or varying concentrations (for saturation assays), and either incubation buffer (for total binding), a high concentration of unlabeled this compound (for non-specific binding), or varying concentrations of a competing ligand.
-
Incubate the tubes at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.[4]
-
Terminate the incubation by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation assays, plot specific binding against the concentration of [³H]this compound to determine K₋ and Bₘₐₓ using non-linear regression analysis (e.g., Scatchard plot).
-
For competition assays, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Dopamine Uptake Inhibition Assay
Objective: To measure the potency of this compound in inhibiting the uptake of dopamine into synaptosomes.
Materials:
-
[³H]Dopamine
-
This compound
-
Rat striatal tissue
-
Krebs-Ringer buffer (or similar physiological buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Prepare a crude synaptosomal fraction from rat striatum by homogenization in a suitable buffer followed by differential centrifugation.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle at 37°C for a short period.[2]
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.
-
Allow the uptake to proceed for a defined, short period (e.g., 5 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Determine the amount of [³H]Dopamine taken up by the synaptosomes by scintillation counting of the filters.
-
-
Data Analysis:
-
Plot the percentage of dopamine uptake inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific dopamine uptake, using non-linear regression.
-
Visualizations
The following diagrams illustrate the mechanism of action and regulatory pathways related to this compound and the dopamine transporter.
Caption: Mechanism of this compound action at the dopaminergic synapse.
References
- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of [3H]this compound to the dopamine neuronal carrier included in polarized membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of GBR 12783 for Monoamine Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of GBR 12783 for the monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action.
Introduction to this compound
This compound, a diaryl-piperazine derivative, is a potent and highly selective dopamine reuptake inhibitor. Its high affinity for the dopamine transporter makes it a valuable pharmacological tool for studying the dopaminergic system and a reference compound in the development of novel therapeutics targeting dopamine signaling. Understanding its selectivity profile is crucial for interpreting experimental results and for the rational design of new chemical entities with desired pharmacological properties.
Quantitative Selectivity Profile
The selectivity of this compound is characterized by its differential inhibitory potency at the three major monoamine transporters. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Inhibitory Potency of this compound on Monoamine Transporters
| Transporter | Species | Preparation | Assay Type | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | Rat | Striatal Synaptosomes | [³H]Dopamine Uptake Inhibition | 1.8 | [1] |
| Dopamine Transporter (DAT) | Rat | Striatal Synaptosomes | [³H]Dopamine Uptake Inhibition | 1.85 ± 0.1 | [2] |
| Norepinephrine Transporter (NET) | Rat/Mouse | Brain Tissue | Neurotransmitter Uptake | 32.4 - 162 (estimated)¹ | [1] |
| Serotonin Transporter (SERT) | Rat/Mouse | Brain Tissue | Neurotransmitter Uptake | 153 - 540 (estimated)² | [1] |
¹Estimated based on reported selectivity of 18-90 fold less effectiveness against NE uptake compared to DA uptake.[1] ²Estimated based on reported selectivity of 85-300 fold less effectiveness against 5HT uptake compared to DA uptake.[1]
Table 2: Selectivity Ratios of this compound
| Comparison | Selectivity Ratio (IC50) |
| NET / DAT | 18 - 90 |
| SERT / DAT | 85 - 300 |
| SERT / NET | 4.7 - 3.3 |
These data clearly demonstrate the high selectivity of this compound for the dopamine transporter over the serotonin and norepinephrine transporters.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in determining the selectivity profile of this compound.
[³H]-Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).
3.1.1. Materials and Reagents:
-
Male Sprague-Dawley rats (200-250 g)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer phosphate (B84403) buffer (pH 7.4)
-
[³H]-Dopamine
-
This compound and other test compounds
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Refrigerated centrifuge
-
Liquid scintillation counter
3.1.2. Protocol:
-
Synaptosome Preparation:
-
Rat striata are rapidly dissected and homogenized in ice-cold 0.32 M sucrose.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in Krebs-Ringer phosphate buffer.
-
-
Uptake Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
[³H]-Dopamine is added to initiate the uptake reaction, and the incubation continues for a short period (e.g., 5 minutes) to measure the initial rate of uptake.
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a saturating concentration of a known potent dopamine uptake inhibitor (e.g., nomifensine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
Mechanism of Action and Signaling
This compound acts as a competitive inhibitor at the dopamine transporter. Its binding prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.
Research suggests that the interaction of this compound with the dopamine transporter is a two-step process. An initial, rapid binding event forms a transporter-inhibitor complex (TI). This is followed by a slower conformational change, or isomerization, of the complex to a more stable state (TI*).[2] This two-step mechanism may contribute to the potent and long-lasting effects of this compound.
Mandatory Visualizations
References
- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
GBR 12783: An In-depth Technical Guide on its Effects on Extracellular Dopamine Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GBR 12783, a potent and selective dopamine (B1211576) uptake inhibitor. It delves into the compound's mechanism of action, its quantitative effects on extracellular dopamine levels, and the detailed experimental protocols used to elucidate these effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a consolidated repository of data and methodologies related to this compound's interaction with the dopamine transporter and its subsequent impact on dopaminergic neurotransmission.
Introduction
This compound, with the chemical name 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine, is a diarylalk(en)ylpiperazine derivative that has been extensively studied for its high affinity and selectivity as a dopamine uptake inhibitor.[1] Its primary mechanism of action involves binding to the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This action leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic signaling. Understanding the nuances of this compound's effects is crucial for research into dopaminergic systems, the development of novel therapeutics for conditions like Parkinson's disease and addiction, and as a tool to probe the function of the dopamine transporter.
Mechanism of Action
This compound acts as a competitive inhibitor of the dopamine transporter.[1] Its interaction with the DAT is complex, involving a sequential two-step mechanism. Initially, a rapid, low-affinity collision complex (TI) is formed, which is followed by a slower isomerization to a more stable, high-affinity complex (TI*).[2] This suggests that this compound can effectively block the dopamine transporter even in the presence of fluctuating dopamine concentrations. Studies have also indicated that this compound and cocaine recognize nonidentical, overlapping binding domains on the dopamine transporter.[3]
Signaling Pathway of Dopamine Reuptake Inhibition by this compound
The following diagram illustrates the mechanism by which this compound inhibits dopamine reuptake.
Caption: Mechanism of this compound action at the dopaminergic synapse.
Quantitative Data
The following tables summarize the quantitative data on this compound's binding affinity and its effects on dopamine uptake.
Table 1: In Vitro Binding Affinity of this compound
| Transporter | Species | Preparation | IC50 (nM) | Reference |
| Dopamine (DAT) | Rat | Striatal Synaptosomes | 1.8 | [1][4][5] |
| Dopamine (DAT) | Mouse | Striatal Synaptosomes | 1.2 | [4][5] |
| Norepinephrine (NET) | Rat/Mouse | - | 18-90 times less effective than for DAT | [1] |
| Serotonin (SERT) | Rat/Mouse | - | 85-300 times less effective than for DAT | [1] |
Table 2: Ex Vivo Dopamine Uptake Inhibition by this compound
| Species | Administration Route | Dose (mg/kg) | Time Post-Administration | Effect | Reference |
| Rat | i.p. | 8.1 | 30 min | ID50 for DA uptake inhibition | [1] |
| Rat | i.p. | 10 | < 10 min to > 5 h | Rapid and long-lasting inhibition | [1] |
Table 3: Comparison of this compound Derivatives' Potency
| Compound Group | Potency in Inhibiting [3H]WIN 35,428 Binding vs. [3H]Dopamine Transport |
| 3-substituted this compound derivatives | Approximately equipotent |
| 4-substituted this compound derivatives | Approximately seven times more potent in inhibiting [3H]dopamine uptake |
| Data from a study on synthesized this compound derivatives aimed at creating cocaine antagonists.[6] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro [3H]Dopamine Uptake Assay in Synaptosomes
This protocol is used to determine the potency of compounds in inhibiting dopamine uptake into presynaptic terminals.
Caption: Workflow for the in vitro [3H]dopamine uptake assay.
Methodology:
-
Synaptosome Preparation: A crude synaptosomal fraction is prepared from the striatum of rats.[2]
-
Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control at 37°C.[2]
-
Incubation: The specific uptake of [3H]dopamine is initiated by its addition to the synaptosomal suspension and incubated for a short period.[2]
-
Termination and Filtration: The uptake process is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound [3H]dopamine.
-
Quantification: The amount of [3H]dopamine taken up by the synaptosomes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is calculated.
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol allows for the in vivo measurement of extracellular dopamine levels in specific brain regions of freely moving animals.
Caption: Experimental workflow for in vivo microdialysis.
Methodology:
-
Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum) of an anesthetized rat.[7][8] The animal is then allowed to recover from surgery.
-
Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[9]
-
Basal Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of extracellular dopamine concentration.[7]
-
Drug Administration: this compound is administered to the animal, typically via intraperitoneal (i.p.) injection.[1]
-
Post-Treatment Sample Collection: Dialysate collection continues after drug administration to monitor changes in extracellular dopamine levels over time.
-
Dopamine Analysis: The concentration of dopamine in the collected dialysate samples is quantified using a highly sensitive analytical technique, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[7][8]
-
Data Analysis: The post-injection dopamine levels are typically expressed as a percentage of the basal level for each animal to normalize the data.[7]
Concluding Remarks
This compound stands out as a highly potent and selective tool for the investigation of the dopamine transporter and its role in neurotransmission. The quantitative data consistently demonstrate its high affinity for DAT with significantly lower affinity for NET and SERT, underscoring its specificity. The detailed experimental protocols provided herein offer a foundation for the replication and extension of research into the effects of this compound and other dopamine uptake inhibitors. For drug development professionals, the distinct mechanism of action and in vivo efficacy of this compound provide a valuable reference for the design and evaluation of novel compounds targeting the dopaminergic system. Further research, particularly utilizing advanced techniques like in vivo microdialysis coupled with behavioral assays, will continue to unravel the complex interplay between dopamine transporter inhibition and its physiological and behavioral consequences.
References
- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cocaine and this compound recognize nonidentical, overlapping binding domains on the dopamine neuronal carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Can stimulant binding and dopamine transport be differentiated? Studies with this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
GBR 12783: A Technical Whitepaper on a Foundational Dopamine Transporter Inhibitor
This document provides an in-depth technical guide to the foundational research on GBR 12783, a potent and selective dopamine (B1211576) reuptake inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental basis of this compound.
Introduction
This compound, with the chemical name 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine, is a psychostimulant that acts as a highly potent and selective inhibitor of the dopamine transporter (DAT).[1][2] Its high affinity and selectivity for the DAT have made it a critical tool in neuroscience research for studying the role of dopamine in various physiological and pathological processes. This whitepaper will delve into the core foundational research that first characterized the pharmacological profile and mechanism of action of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of dopamine uptake at the presynaptic neuronal membrane.[1] By blocking the dopamine transporter, this compound increases the extracellular concentration and dwell time of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Subsequent research has revealed a more complex interaction with the dopamine transporter, suggesting a two-step binding mechanism.[3] This model proposes the initial rapid formation of a transporter-inhibitor complex (TI), followed by a slower isomerization to a more stable complex (TI*).[3] This two-step process may contribute to the potent and long-lasting effects of this compound.[1][3]
Pharmacological Data
The following tables summarize the key quantitative data from foundational studies on this compound.
Table 1: In Vitro Inhibition of Monoamine Uptake
| Monoamine Transporter | Species | Tissue | IC50 (nM) | Reference |
| Dopamine (DA) | Rat | Striatal Synaptosomes | 1.8 | [1] |
| Dopamine (DA) | Mouse | Striatal Synaptosomes | 1.2 | [4][5] |
| Norepinephrine (NE) | Rat | 18-90 times less effective than for DA | [1] | |
| Serotonin (5-HT) | Rat | 85-300 times less effective than for DA | [1] |
Table 2: In Vivo and Ex Vivo Dopamine Uptake Inhibition
| Parameter | Administration Route | Dose | Effect | Reference |
| ID50 (DA uptake inhibition) | i.p. | 8.1 mg/kg | 30 min post-administration | [1] |
| Onset of Action | i.p. | 10 mg/kg | < 10 minutes | [1] |
| Duration of Action | i.p. | 10 mg/kg | > 5 hours | [1] |
Table 3: Binding Affinity and Kinetics
| Parameter | Ligand | Preparation | Value | Reference |
| IC50 (preincubation) | This compound | Rat Striatal Synaptosomes | 1.85 ± 0.1 nM | [3] |
| IC50 (no preincubation) | This compound | Rat Striatal Synaptosomes | 25 ± 3.5 nM | [3] |
| Ki (initial complex TI) | This compound | Rat Striatal Synaptosomes | ≥ 20 nM | [3] |
| Ki* (stable complex TI) | This compound | Rat Striatal Synaptosomes | ≤ 5 nM | [3] |
| t1/2 (isomerization to TI) | This compound | Rat Striatal Synaptosomes | 20-270 s | [3] |
| Maximal Binding Site Concentration | [3H]this compound | Polarized Membranes from Rat Striatum | 8-10 pmol/mg protein | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of foundational research. The following outlines the key experimental protocols used in the initial characterization of this compound, as inferred from the foundational literature.
In Vitro Dopamine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.
-
Preparation of Synaptosomes:
-
Dissect the striatum from the brain of the chosen animal model (e.g., rat).
-
Homogenize the tissue in a suitable buffer (e.g., sucrose (B13894) solution).
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle.
-
Initiate dopamine uptake by adding a known concentration of [3H]dopamine.
-
Incubate the mixture for a short period at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]dopamine.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific [3H]dopamine uptake.
-
[3H]this compound Binding Assay
This assay determines the affinity of this compound for the dopamine transporter.
-
Membrane Preparation:
-
Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of [3H]this compound in a Krebs-Ringer related medium at 37°C.[6]
-
For competition assays, include varying concentrations of unlabeled this compound or other competing ligands.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters.
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a competing ligand like mazindol) from total binding.
-
Analyze the data to calculate binding parameters such as Kd and Bmax.
-
In Vivo and Ex Vivo Studies
These studies assess the effects of this compound in a living organism.
-
Animal Model: Male Sprague-Dawley rats are frequently used.[4][7][8]
-
Drug Administration: this compound is typically administered via intraperitoneal (i.p.) injection.[1][4]
-
Ex Vivo Dopamine Uptake:
-
Administer this compound to the animals at various doses.
-
At specific time points after administration, sacrifice the animals and prepare striatal synaptosomes.
-
Measure the dopamine uptake capacity of these synaptosomes as described in the in vitro protocol.
-
This method allows for the determination of the in vivo potency (ID50) and duration of action of the drug.[1]
-
-
Behavioral Assessments: The effects of this compound on behavior, such as learning and memory, can be assessed using tasks like the one-trial passive avoidance test.[7]
Visualizations
The following diagrams illustrate key concepts and workflows related to the foundational research on this compound.
Conclusion
The foundational research on this compound established it as a highly potent and selective dopamine reuptake inhibitor. The meticulous in vitro and in vivo studies not only quantified its pharmacological profile but also provided insights into its complex binding kinetics with the dopamine transporter. This body of work has provided the scientific community with an invaluable pharmacological tool and has laid the groundwork for further research into the role of dopamine in brain function and the development of novel therapeutics.
References
- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GBR-12783 - Wikipedia [en.wikipedia.org]
- 3. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Specific binding of [3H]this compound to the dopamine neuronal carrier included in polarized membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The specific dopamine uptake inhibitor this compound improves learning of inhibitory avoidance and increases hippocampal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitization to the rewarding effects of the specific dopamine uptake inhibitor GBR12783 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GBR 12783: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBR 12783 is a potent and highly selective dopamine (B1211576) uptake inhibitor, making it a valuable pharmacological tool for investigating the role of the dopamine transporter (DAT) in various physiological and pathological processes.[1][2] As a diaryl-piperazine derivative, it exhibits high affinity for the DAT, thereby increasing extracellular dopamine levels in the brain. This document provides detailed application notes and protocols for the use of this compound in in vivo research settings, including methodologies for assessing its effects on locomotor activity and extracellular dopamine levels.
Mechanism of Action
This compound acts as a potent and selective inhibitor of the dopamine transporter (DAT).[1] By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the extracellular space, thereby enhancing dopaminergic neurotransmission. Studies have shown that this compound has a significantly lower affinity for the serotonin (B10506) and norepinephrine (B1679862) transporters, highlighting its selectivity for the dopaminergic system.[1] The mechanism of inhibition is complex, involving a two-step process where an initial complex between this compound and the transporter isomerizes to a more stable configuration.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Dopamine Uptake
| Parameter | Species | Brain Region | Value | Reference |
| IC₅₀ | Rat | Striatal Synaptosomes | 1.8 nM | [1] |
| IC₅₀ | Mouse | Striatal Synaptosomes | 1.2 nM | [4] |
Table 2: In Vivo Inhibition of Dopamine Uptake
| Parameter | Species | Administration Route | Value | Reference |
| ID₅₀ | Rat | Intraperitoneal (i.p.) | 8.1 mg/kg | [1] |
Table 3: Behavioral Effects of this compound
| Behavioral Assay | Species | Dose (i.p.) | Effect | Reference |
| Conditioned Place Preference | Rat | 1.25 - 40 mg/kg | Biphasic response, with the highest preference at 20 mg/kg. | [5] |
| Inhibitory Avoidance | Rat | 10 mg/kg | Improved retention performance. | [6] |
| Locomotor Activity | Rat | 10 mg/kg | Increased locomotor activity. | |
| Locomotor Activity | Mouse | 10 mg/kg | Increased locomotor activity. | [7] |
Experimental Protocols
Locomotor Activity Assessment in Mice
This protocol describes the procedure for evaluating the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound dihydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Locomotor activity chambers (e.g., transparent polycarbonate cages equipped with infrared beams)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House mice in the testing room for at least 60 minutes before the experiment to allow for acclimation to the new environment.
-
Habituation: Place individual mice in the locomotor activity chambers and allow them to habituate for 30-60 minutes.
-
Drug Preparation: Prepare a solution of this compound in the chosen vehicle. A common vehicle is 0.9% saline. Ensure the solution is fully dissolved. The concentration should be calculated based on the desired dose and an injection volume of, for example, 10 ml/kg.
-
Administration: Following the habituation period, remove each mouse from the chamber, weigh it, and administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.
-
Data Recording: Immediately return the mouse to the same activity chamber and start recording locomotor activity. Record data in 5-minute bins for a total duration of at least 60-120 minutes. Key parameters to measure include horizontal activity (distance traveled) and vertical activity (rearing).
-
Data Analysis: Analyze the data by comparing the locomotor activity counts between the vehicle-treated and this compound-treated groups. A dose-response curve can be generated by testing multiple doses of this compound.
In Vivo Microdialysis for Extracellular Dopamine Measurement in Rats
This protocol outlines the methodology for measuring extracellular dopamine levels in the striatum of freely moving rats following the administration of this compound.
Materials:
-
This compound dihydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannulas
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Probe Insertion and Baseline Collection:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).
-
Allow a stabilization period of at least 2 hours.
-
Collect at least three baseline samples (e.g., every 20 minutes) to ensure a stable dopamine level.
-
-
Drug Administration and Sample Collection:
-
Administer this compound or vehicle (i.p.).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours post-injection.
-
Store samples at -80°C until analysis.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage of the average baseline dopamine concentration.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between behavior and extracellular dopamine levels in rat striatum: comparison of microdialysis and fast-scan cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Origin of extracellular dopamine increase induced by lactic acid striatal perfusion monitored by microdialysis in the awake rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitization to the rewarding effects of the specific dopamine uptake inhibitor GBR12783 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The specific dopamine uptake inhibitor this compound improves learning of inhibitory avoidance and increases hippocampal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GBR 12783 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of GBR 12783, a selective dopamine (B1211576) reuptake inhibitor, in rodent behavioral studies. The information is compiled from peer-reviewed scientific literature to assist in the design and execution of robust preclinical research.
Mechanism of Action
This compound is a potent and selective inhibitor of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the concentration and prolongs the action of dopamine in the synapse. This enhanced dopaminergic neurotransmission is the primary mechanism underlying its effects on behavior.
Recommended Dosages for Behavioral Studies
The following tables summarize the recommended dosages of this compound for various behavioral paradigms in rodents. It is crucial to note that optimal doses may vary depending on the specific strain, age, and sex of the animals, as well as the experimental conditions. Therefore, pilot studies are recommended to determine the most effective dose for your specific research question.
Table 1: this compound Dosages for Conditioned Place Preference (CPP) in Rats
| Dose Range (mg/kg) | Route of Administration | Behavioral Effect | Reference(s) |
| 1.25 - 40 | Intraperitoneal (i.p.) | Produced a biphasic conditioned place preference. | [1] |
| 2.5 - 20 | Intraperitoneal (i.p.) | Induced conditioned place preference. |
Table 2: this compound and Related Compound Dosages for Locomotor Activity
| Compound | Dose (mg/kg) | Species | Route of Administration | Behavioral Effect | Reference(s) |
| This compound | 2.5 - 20 | Rat | Intraperitoneal (i.p.) | Increased locomotor activity. | |
| GBR 12935 | 10 | Mouse | Not specified | Elevated locomotor activity. | |
| GBR 12909 | 10 | Mouse | Intraperitoneal (i.p.) | Reversed apomorphine-induced suppression of locomotor activity. |
Table 3: GBR 12909 Dosages for Intravenous Self-Administration in Rats
Note: Data for the closely related compound GBR 12909 is provided as a reference due to the limited availability of specific self-administration protocols for this compound.
| Dose Range (mg/kg/infusion) | Route of Administration | Schedule of Reinforcement | Behavioral Effect | Reference(s) |
| 0.187 - 1.5 | Intravenous (i.v.) | Fixed Ratio (FR1), Progressive Ratio (PR) | Maintained self-administration behavior. |
Experimental Protocols
Conditioned Place Preference (CPP)
This protocol is designed to assess the rewarding or aversive properties of this compound.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two larger compartments.
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for injection
-
Animal scale
-
Video recording and analysis software
Procedure:
-
Habituation and Pre-Test (Day 1):
-
Place each animal in the central chamber of the CPP apparatus and allow free exploration of all three chambers for 15-20 minutes.
-
Record the time spent in each of the two large compartments to establish baseline preference.
-
-
Conditioning (Days 2-9):
-
On alternate days, administer either this compound (e.g., 2.5, 5, 10, or 20 mg/kg, i.p.) or vehicle.
-
Immediately after this compound injection, confine the animal to its initially non-preferred compartment for 30 minutes.
-
Immediately after vehicle injection, confine the animal to its initially preferred compartment for 30 minutes.
-
The order of drug and vehicle conditioning days should be counterbalanced across animals.
-
-
Test Session (Day 10):
-
Place the animal in the central chamber and allow free access to all compartments for 15-20 minutes.
-
Record the time spent in each of the large compartments.
-
An increase in time spent in the drug-paired compartment compared to the pre-test indicates a conditioned place preference.
-
Locomotor Activity
This protocol measures the effect of this compound on spontaneous locomotor activity.
Materials:
-
Open field arena equipped with infrared beams or a video tracking system.
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for injection
-
Animal scale
Procedure:
-
Habituation:
-
Place each animal individually into the center of the open field arena and allow it to explore freely for 30-60 minutes to acclimate to the environment. This should be done for 2-3 days prior to the test day.
-
-
Treatment:
-
On the test day, administer this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle.
-
-
Testing:
-
Immediately after the injection, place the animal back into the center of the open field arena.
-
Record locomotor activity for a period of 60 to 120 minutes.
-
-
Data Analysis:
-
Analyze the recorded data for various parameters, including total distance traveled, horizontal activity (ambulation), and vertical activity (rearing).
-
Intravenous Self-Administration
This protocol is for assessing the reinforcing effects of this compound. Note: This protocol is based on studies using the closely related compound GBR 12909 and provides a strong framework for establishing this compound self-administration.
Materials:
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Intravenous catheters and surgical supplies.
-
This compound (for intravenous use)
-
Heparinized saline
-
Animal scale
Procedure:
-
Surgery and Recovery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia.
-
Allow the animal to recover for at least 5-7 days, during which the catheter should be flushed daily with heparinized saline to maintain patency.
-
-
Acquisition of Lever Pressing:
-
Initially, train the animals to press a lever for a food reward (e.g., sucrose pellets) on a simple reinforcement schedule (e.g., Fixed Ratio 1, FR1, where one press results in one reward).
-
-
Substitution and Maintenance:
-
Once lever pressing is acquired, substitute the food reward with intravenous infusions of this compound (e.g., 0.187 - 1.5 mg/kg/infusion).
-
Each lever press on the "active" lever will now deliver a drug infusion, while presses on the "inactive" lever will have no consequence.
-
Allow the animals to self-administer the drug in daily sessions (e.g., 2 hours) until a stable pattern of intake is observed.
-
-
Dose-Response and Motivation Testing:
-
Fixed Ratio (FR) Schedule: Test different unit doses of this compound to determine the dose-response function for self-administration.
-
Progressive Ratio (PR) Schedule: To assess the motivation for the drug, increase the number of lever presses required for each subsequent infusion until the animal ceases to respond (the "breakpoint"). A higher breakpoint indicates greater motivation.
-
Disclaimer: These protocols are intended as a guide and should be adapted to meet the specific needs of your research and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
Application Notes: Preparation of GBR 12783 Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of GBR 12783 stock solutions for use in cell culture experiments. This compound is a potent and selective dopamine (B1211576) uptake inhibitor, making it a valuable tool for research in neuroscience and pharmacology.[1][2][3] Adherence to this protocol will help ensure the consistency and reproducibility of experimental results.
Physicochemical and Solubility Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use. The following table summarizes key data for this compound dihydrochloride (B599025), the common commercially available salt.
| Property | Value | Source |
| Chemical Name | 1-(2-Diphenylmethoxyethyl)-4-(3-phenyl-2-propenyl)-piperazine dihydrochloride | |
| Molecular Formula | C₂₈H₃₂N₂O·2HCl | |
| Molecular Weight | 485.5 g/mol | |
| Purity | ≥98% (HPLC) | |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: ≥ 24.27 mg/mL (≥ 50 mM) | |
| Storage (Solid) | Desiccate at -20°C | [1] |
Experimental Protocol: Preparing this compound Stock Solutions
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath, 37°C water bath
Procedure:
-
Aseptic Technique: To prevent contamination, perform all steps under sterile conditions in a laminar flow hood.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 4.855 mg of this compound dihydrochloride.
-
Dissolution:
-
Transfer the weighed this compound to a sterile amber tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.855 mg).
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
If necessary, gentle warming in a 37°C water bath or sonication can aid dissolution.[4] Ensure the solution is clear and free of particulates before use.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials.[2]
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Ensure the tubes are tightly sealed to prevent solvent evaporation and moisture absorption.
-
Experimental Workflow
The following diagram illustrates the workflow for preparing and using this compound stock solutions in cell culture experiments.
Caption: Workflow for this compound stock solution preparation and use.
Mechanism of Action: Dopamine Reuptake Inhibition
This compound is a potent and selective inhibitor of the dopamine transporter (DAT).[5] By binding to DAT on the presynaptic membrane of dopaminergic neurons, it blocks the reuptake of dopamine from the synaptic cleft. This leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic signaling.
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway of this compound action.
Dilution to Working Concentrations
For cell culture experiments, the 10 mM DMSO stock solution must be further diluted to the final desired working concentration in the cell culture medium.
Important Considerations:
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used for the highest concentration of this compound. This is crucial to account for any potential effects of the solvent on the cells.
-
Final DMSO Concentration: It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity or off-target effects.
-
Serial Dilutions: To achieve low micromolar or nanomolar working concentrations, it is advisable to perform serial dilutions of the stock solution. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in cell culture medium.
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution if necessary.
-
Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium. For instance, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Gently mix the final working solution by pipetting or inverting the tube.
-
Add the diluted this compound solutions to your cell cultures and incubate for the desired experimental duration.
-
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound dihydrochloride | CAS:67469-75-4 | Potent, selective dopamine uptake inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. GBR-12783 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Utilizing GBR 12783 in Fast-Scan Cyclic Voltammetry Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that offers sub-second detection of electroactive neurotransmitters like dopamine (B1211576) in real-time.[1][2] This high temporal resolution makes it an invaluable tool for studying the rapid dynamics of dopamine release and reuptake in various biological preparations, including brain slices and in vivo models.[1][3] GBR 12783 is a potent and selective dopamine uptake inhibitor, making it a crucial pharmacological tool for investigating the function and kinetics of the dopamine transporter (DAT).[4][5] These application notes provide a comprehensive guide to using this compound in conjunction with FSCV to probe dopamine transporter function.
This compound inhibits the reuptake of dopamine from the synaptic cleft by binding to the dopamine transporter (DAT).[4][5] This leads to an increase in the extracellular concentration and residence time of dopamine. The mechanism of this compound involves a two-step process: an initial rapid binding to the transporter followed by a slower conformational change, resulting in a more stable, inhibited complex.[4][6] This results in a mixed-type inhibition of dopamine uptake.[4]
Key Applications
-
Characterization of Dopamine Transporter Kinetics: Elucidate the effects of this compound on the maximal rate of dopamine uptake (Vmax) and the affinity of the transporter for dopamine (Km).
-
Drug Screening and Development: Evaluate the potency and mechanism of novel dopamine reuptake inhibitors in comparison to this compound.
-
Understanding Dopaminergic Neuromodulation: Investigate how alterations in DAT function by this compound impact dopamine signaling dynamics.
Quantitative Data Summary
The following tables summarize the kinetic parameters of this compound and its effects on dopamine transporter function as determined by radioligand binding assays and FSCV.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Species | Preparation | Reference |
| IC₅₀ | 1.8 nM | Rat | Striatal synaptosomes | [5] |
| IC₅₀ | 1.85 ± 0.1 nM | Rat | Striatal synaptosomes | [4] |
| IC₅₀ | 25 ± 3.5 nM (no preincubation) | Rat | Striatal synaptosomes | [4] |
| Kᵢ | ≥ 20 nM (initial complex) | Rat | Striatal synaptosomes | [4] |
| Kᵢ* | ≤ 5 nM (stable complex) | Rat | Striatal synaptosomes | [4] |
Table 2: Effect of GBR Compounds on Dopamine Transporter Kinetics (FSCV)
| Compound | Concentration | Effect on Kₘ | Effect on Vₘₐₓ | Species | Reference |
| This compound | 2.5 nM | Increase | Decrease | Rat | [4] |
| This compound | 10 nM | Further Increase | Further Decrease | Rat | [4] |
| GBR 12909 | Not specified | Increase from 0.32 ± 0.08 µM to 2.72 ± 0.37 µM | Not specified | Mouse | [7] |
Signaling Pathway and Experimental Workflow
Dopamine Transporter Signaling Pathway with this compound Interaction
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced dopamine release by dopamine transport inhibitors described by a restricted diffusion model and fast scan cyclic voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Calibration of Voltammetric Sensors for Studying Pharmacological Effects on Dopamine Transporter Kinetics in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GBR 12783 in In Vivo Microdialysis in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBR 12783 is a potent and highly selective dopamine (B1211576) reuptake inhibitor, making it a valuable pharmacological tool for investigating the role of the dopamine transporter (DAT) and the consequences of its inhibition in vivo.[1] In vivo microdialysis is a powerful technique that allows for the sampling of extracellular neurochemicals from specific brain regions of freely moving animals. This document provides detailed application notes and protocols for the use of this compound in conjunction with in vivo microdialysis in rats to study its effects on extracellular dopamine levels.
Mechanism of Action
This compound is an aryl 1,4-dialk(en)ylpiperazine derivative that binds competitively to the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1] This action leads to an increase in the extracellular concentration of dopamine and subsequent enhancement of dopaminergic neurotransmission. This compound exhibits high selectivity for the DAT over the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT).[1]
Data Presentation
Table 1: In Vitro and Ex Vivo Potency of this compound
| Parameter | Species | Brain Region | Value | Reference |
| IC50 ([3H]Dopamine Uptake) | Rat | Striatum | 1.8 nM | [1] |
| ID50 (Dopamine Uptake Inhibition) | Rat | Striatum | 8.1 mg/kg (i.p., 30 min post-administration) | [1] |
Table 2: In Vivo Administration of this compound in Rats
| Administration Route | Dose/Concentration | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 10 mg/kg | Rapid (<10 min) and long-lasting (>5 h) inhibition of striatal dopamine uptake. | [1] |
| Intraperitoneal (i.p.) | 10 mg/kg | Improved retention in passive avoidance test; increased hippocampal acetylcholine (B1216132) release. | [2] |
| Reverse Dialysis (related compound GBR 12909) | 10, 25, 100, 200 µM | Dose-dependent increase in extracellular dopamine in the nucleus accumbens. | [3] |
Experimental Protocols
Protocol 1: Systemic Administration of this compound and In Vivo Microdialysis
This protocol describes the systemic (intraperitoneal) administration of this compound followed by the measurement of extracellular dopamine in the rat striatum via in vivo microdialysis.
1. Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
This compound dihydrochloride
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa MWCO)
-
Guide cannula
-
Dental cement
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate (B84403) or bicarbonate.
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis.
-
Perchloric acid (for sample preservation)
2. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Expose the skull and drill a small burr hole over the target brain region (e.g., striatum). For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP) +1.0 mm, Mediolateral (ML) ±2.5 mm, Dorsoventral (DV) -3.5 mm from the skull surface.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
3. Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe inlet to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular dopamine.
-
Collect baseline dialysate samples at regular intervals (e.g., every 15-20 minutes) into vials containing a small amount of perchloric acid to prevent dopamine degradation.
-
Prepare a solution of this compound in sterile saline. A starting dose of 10 mg/kg is recommended based on previous studies.[1][2]
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Continue collecting dialysate samples at the same intervals for a desired period (e.g., 2-4 hours) to monitor the effect of this compound on extracellular dopamine levels.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
4. Sample Analysis:
-
Analyze the collected dialysate samples for dopamine content using HPLC-ECD.
-
Express the results as a percentage change from the average baseline dopamine concentration.
Protocol 2: Local Administration of this compound via Reverse Dialysis
This protocol allows for the direct administration of this compound into the target brain region through the microdialysis probe.
1. Materials and Reagents:
-
Same as Protocol 1, with the exception that this compound will be dissolved in aCSF.
2. Surgical and Microdialysis Setup:
-
Follow steps 1-4 of the surgical and microdialysis procedures outlined in Protocol 1.
3. Reverse Dialysis Procedure:
-
Following the baseline collection period with normal aCSF, switch the perfusion medium to aCSF containing the desired concentration of this compound. Based on studies with the closely related compound GBR 12909, a concentration range of 10-100 µM can be explored.[3]
-
Continue to perfuse the probe with the this compound-containing aCSF and collect dialysate samples at regular intervals to measure the local effect on extracellular dopamine.
-
To determine the washout effect, the perfusion medium can be switched back to normal aCSF.
-
Conclude the experiment and perform histological verification as described in Protocol 1.
5. Sample Analysis:
-
Analyze dopamine concentrations in the dialysate samples using HPLC-ECD and express the data as a percentage of the baseline.
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in vivo microdialysis with this compound.
References
- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific dopamine uptake inhibitor this compound improves learning of inhibitory avoidance and increases hippocampal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse microdialysis of a dopamine uptake inhibitor in the nucleus accumbens of alcohol-preferring rats: effects on dialysate dopamine levels and ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Locomotor Activity Assessment with GBR 12783 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing locomotor activity in preclinical rodent models following the administration of GBR 12783, a potent and selective dopamine (B1211576) reuptake inhibitor. This document outlines the mechanism of action of this compound, detailed experimental protocols, and data presentation guidelines to ensure robust and reproducible results.
Introduction to this compound
This compound is a psychostimulant that functions as a highly selective and potent inhibitor of the dopamine transporter (DAT).[1][2][3] By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This enhanced signaling in motor control pathways, such as the nigrostriatal pathway, leads to a dose-dependent increase in spontaneous locomotor activity.[4][5] The selectivity of this compound for the dopamine transporter over other monoamine transporters, such as those for serotonin (B10506) and norepinephrine, makes it a valuable tool for specifically investigating the role of dopamine in locomotor behavior.[1]
Data Presentation: Quantitative Effects of this compound on Locomotor Activity
The following table summarizes the dose-dependent effects of this compound and related compounds on locomotor activity in rodents, as reported in the scientific literature. This information can guide dose selection for future studies.
| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Key Findings on Locomotor Activity |
| This compound | Rat | 10 | Improved retention in passive avoidance test, suggesting central activity.[2][6] |
| GBR 12909 | Mice (DBA/2) | 5 - 7.5 | Produced greater locomotor activation compared to C57BL/6 mice.[7] |
| GBR 12909 | Mice | 10 | Reversed apomorphine-induced suppression of locomotor activity and significantly increased activity.[8] |
| GBR 12909 | Mice | Not specified | Microinjection into the medial prefrontal cortex produced a U-shaped dose-response curve with a maximum inhibition of 47% of control locomotor activity.[9] |
Note: GBR 12909 is a closely related and well-studied analog of this compound, and its effects on locomotor activity are considered indicative of the general class of GBR compounds. Direct dose-response studies for this compound on locomotor activity are less frequently published, but the above data provide a strong basis for experimental design.
Experimental Protocols
This section provides a detailed protocol for assessing locomotor activity in rodents following the administration of this compound. The open field test is a standard and widely accepted method for this purpose.[10][11][12]
Protocol: Open Field Locomotor Activity Assessment
1. Objective: To quantify the effect of this compound on spontaneous locomotor activity in rodents.
2. Materials:
-
Open field arena (e.g., 40 x 40 cm square or circular arena, typically made of white or black Plexiglas).[11]
-
Automated activity monitoring system with infrared beams or a video tracking system with appropriate software.[10][13][14]
-
This compound dihydrochloride.
-
Vehicle solution (e.g., sterile saline or 0.5% carboxymethylcellulose).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Animal scale.
-
Disinfectant (e.g., 70% ethanol) for cleaning the arena.
3. Animal Subjects:
-
Specify species, strain, sex, and age of the rodents (e.g., male C57BL/6 mice, 8-10 weeks old).
-
House animals in a controlled environment with a 12:12 hour light:dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before the experiment.
4. Experimental Procedure:
-
Habituation:
-
Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation to the new environment.[10]
-
Handle the animals for a few days prior to the experiment to reduce stress-induced responses.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Prepare serial dilutions to achieve the desired doses for injection. The final injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
-
Experimental Groups:
-
Randomly assign animals to different treatment groups, including a vehicle control group and at least three doses of this compound (e.g., 2.5, 5, and 10 mg/kg, i.p.).
-
-
Drug Administration:
-
Weigh each animal to accurately calculate the injection volume.
-
Administer the vehicle or the assigned dose of this compound via intraperitoneal injection.
-
-
Locomotor Activity Recording:
-
Place the animal gently in the center of the open field arena.
-
Start the automated recording system immediately.
-
Record locomotor activity for a predefined period, typically 30-60 minutes.
-
Key parameters to measure include:
-
Total distance traveled.
-
Horizontal activity (beam breaks).
-
Vertical activity (rearing).
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
-
Present the data as mean ± SEM.
-
5. Cleaning:
-
Thoroughly clean the open field arena with a disinfectant between each animal to eliminate olfactory cues.[10]
Visualizations
Dopamine Signaling Pathway with this compound
Caption: Mechanism of this compound action on dopamine signaling.
Experimental Workflow for Locomotor Activity Assessment
Caption: Experimental workflow for this compound locomotor study.
References
- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GBR-12783 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Dopamine and the Brainstem Locomotor Networks: From Lamprey to Human [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The specific dopamine uptake inhibitor this compound improves learning of inhibitory avoidance and increases hippocampal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alterations in locomotor activity after microinjections of GBR-12909, selective dopamine antagonists or neurotensin into the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. protocols.io [protocols.io]
- 12. Open Field test to assess spontaneous locomotion behavior in parkinsonian mice [protocols.io]
- 13. Locomotor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GBR 12783 in Conditioned Place Preference (CPP) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GBR 12783, a selective dopamine (B1211576) reuptake inhibitor, in conditioned place preference (CPP) studies. This document includes detailed experimental protocols, a summary of quantitative data from published research, and a visualization of the relevant signaling pathway to guide researchers in designing and implementing their own studies.
Introduction to this compound and Conditioned Place Preference
This compound is a potent and selective dopamine transporter (DAT) inhibitor, making it a valuable tool for investigating the role of dopamine in reward, reinforcement, and addiction-related behaviors.[1][2][3] The conditioned place preference (CPP) paradigm is a widely used behavioral assay to assess the rewarding or aversive properties of drugs.[4] In a CPP experiment, the rewarding effects of a drug are inferred by the animal's preference for an environment that has been previously associated with the drug's effects.[4]
Mechanism of Action: Dopamine Reuptake Inhibition
This compound exerts its effects by binding to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][5] This action leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic neurotransmission in key brain regions associated with reward, such as the nucleus accumbens.[6][7][8] The enhanced dopamine signaling is believed to be the primary mechanism through which this compound induces a conditioned place preference.[9][10]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in inducing conditioned place preference in rodents, as reported in various studies.
Table 1: this compound Dose-Response in Conditioned Place Preference (Rats)
| Dose (mg/kg, i.p.) | Pre-treatment | CPP Outcome | Key Findings | Reference |
| 1.25 - 40 | Solvent | Biphasic CPP | Highest preference at 20 mg/kg. | [9] |
| 2.5 | - | Significant CPP | Induced CPP without modifying locomotor activity. | [10] |
| 5 | - | Significant CPP | Data suggests a dose-dependent increase in preference. | [10] |
| 10 | - | Significant CPP | Magnitude of CPP was less than that of 10 mg/kg cocaine. | [10] |
| 20 | - | Significant CPP | Produced the highest CPP scores in solvent-pretreated rats. | [9][10] |
| 10 | This compound (10 mg/kg for 15 days) | Sensitized CPP | Prior exposure to this compound enhanced the rewarding effects of low doses. | [9] |
| 2.5 | Morphine (10 mg/kg for 15 days) | No sensitization | Morphine pre-treatment did not alter this compound-induced CPP. | [9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a conditioned place preference study with this compound in rats. This protocol is a synthesis of established CPP methodologies.[4][11][12][13][14]
Materials and Equipment
-
This compound dihydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Standard laboratory animal housing
-
Conditioned place preference apparatus (two or three-compartment design with distinct visual and tactile cues)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injections
-
Automated video tracking software or manual stopwatch for data collection
-
Cleaning solution (e.g., 70% ethanol)
Experimental Procedure
The CPP procedure consists of three main phases: habituation, conditioning, and testing.
Phase 1: Habituation (Pre-Conditioning)
-
Objective: To familiarize the animals with the CPP apparatus and to determine any baseline preference for either compartment.
-
Procedure:
-
Handle the animals for several days prior to the start of the experiment to reduce stress.
-
On the day of habituation, place each animal in the central compartment (in a three-compartment apparatus) or one of the main compartments (in a two-compartment apparatus) and allow free access to all compartments for 15-20 minutes.
-
Record the time spent in each of the distinct compartments.
-
Animals showing a strong unconditioned preference for one compartment (e.g., spending >80% of the time in one compartment) may be excluded from the study.
-
Clean the apparatus thoroughly with a cleaning solution between each animal to eliminate olfactory cues.
-
Phase 2: Conditioning
-
Objective: To associate the distinct environmental cues of one compartment with the effects of this compound.
-
Procedure (Counterbalanced Design):
-
Divide the animals into two groups: a control group (vehicle) and a treatment group (this compound).
-
On conditioning days, administer an i.p. injection of this compound (at the desired dose) or vehicle to each animal.
-
Immediately after the injection, confine the animal to one of the compartments for a set duration (typically 30-45 minutes).
-
The drug-paired compartment should be counterbalanced across animals to avoid any confounding effects of inherent compartment preference. For example, half of the this compound-treated animals will be conditioned in compartment A and the other half in compartment B.
-
On alternate days, administer the vehicle and confine the animal to the opposite compartment for the same duration.
-
This conditioning cycle is typically repeated for 4-8 days.
-
Phase 3: Testing
-
Objective: To assess the preference for the drug-paired environment in a drug-free state.
-
Procedure:
-
The test is conducted 24 hours after the last conditioning session.
-
No injections are given on the test day.
-
Place the animal in the central compartment (if applicable) and allow it to freely explore the entire apparatus for 15-20 minutes.
-
Record the time spent in each compartment.
-
A significant increase in the time spent in the this compound-paired compartment compared to the vehicle-paired compartment is indicative of a conditioned place preference.
-
Data Analysis
-
The primary measure is the time spent in the drug-paired and vehicle-paired compartments during the test phase.
-
A CPP score can be calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment.
-
Statistical analysis, such as a t-test or ANOVA, should be used to compare the CPP scores between the this compound and vehicle groups.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound at the dopaminergic synapse and its effect on downstream signaling pathways associated with reward.
Caption: Mechanism of this compound in the dopaminergic synapse.
Experimental Workflow for this compound CPP Study
The following diagram outlines the logical flow of a typical conditioned place preference experiment using this compound.
Caption: Workflow for a this compound Conditioned Place Preference study.
References
- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 5. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine Signaling in reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neuroscience of Drug Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine - Wikipedia [en.wikipedia.org]
- 9. Sensitization to the rewarding effects of the specific dopamine uptake inhibitor GBR12783 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Place conditioning with cocaine and the dopamine uptake inhibitor GBR12783 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GBR 12783 Technical Support Center: Solubility and Solution Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of GBR 12783 in DMSO and saline. Find troubleshooting tips and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound dihydrochloride (B599025) is soluble in DMSO at a maximum concentration of 24.27 mg/mL, which corresponds to 50 mM.
Q3: Can I dissolve this compound directly in saline?
A3: Direct dissolution of this compound in saline or other aqueous buffers is generally not recommended due to its limited aqueous solubility. It is advisable to first prepare a concentrated stock solution in DMSO and then dilute it with saline for your working solution.
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the aliquots at -80°C, where they can be stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1]
Q5: What is the stability of this compound in powder form?
A5: When stored as a powder at -20°C, this compound is typically stable for 3 years. At 4°C, it is stable for 2 years.
Troubleshooting Guide
Encountering issues with this compound solubility can be a roadblock in experiments. This guide addresses common problems and provides solutions.
Issue 1: My this compound is not fully dissolving in DMSO.
-
Solution: Gently warm the solution to 37°C and use sonication in an ultrasonic bath for a short period. This can help facilitate the dissolution of the compound.
Issue 2: Precipitation occurs when I dilute my DMSO stock solution with saline.
-
Solution 1: Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of saline. Instead, perform a stepwise dilution. For example, add an equal volume of saline to your DMSO stock, mix well, and then continue to add saline in increments until you reach the desired final concentration.
-
Solution 2: Lower Final Concentration: The final concentration of your this compound solution may be too high for the amount of DMSO present. Consider lowering the final concentration of this compound in your saline solution.
-
Solution 3: Check Final DMSO Concentration: For in vivo experiments, it is crucial to keep the final DMSO concentration low to minimize toxicity. A final DMSO concentration of 2% or lower is generally recommended. If your protocol requires a higher concentration of this compound, you may need to optimize your vehicle composition further, potentially including other co-solvents, though this would require validation.
Issue 3: I am seeing inconsistencies in my experimental results.
-
Solution: Ensure that your this compound stock solution has not undergone multiple freeze-thaw cycles, which can degrade the compound.[1] Always use freshly prepared working solutions for your experiments. It is recommended to prepare and use the solution on the same day.
Data Presentation
The following table summarizes the solubility of this compound dihydrochloride in DMSO.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 24.27 | 50 |
Data is based on a molecular weight of 485.5 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.855 mg of this compound (assuming a molecular weight of 485.5 g/mol ).
-
Dissolution in DMSO: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a few minutes.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for up to 6 months.[1]
Protocol 2: Preparation of a 1 mg/mL this compound Working Solution in Saline for In Vivo Studies
This protocol provides a final solution with a low percentage of DMSO, suitable for intraperitoneal (i.p.) injection in animal models.
-
Prepare a Concentrated DMSO Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Dilution with Saline:
-
To prepare a final volume of 1 mL of a 1 mg/mL working solution, you will need 100 µL of the 10 mg/mL DMSO stock.
-
Slowly add the 100 µL of the DMSO stock to 900 µL of sterile saline while vortexing gently. This results in a final DMSO concentration of 10%.
-
For a lower final DMSO concentration (e.g., 1%), you would start with a more concentrated DMSO stock and perform a larger dilution. However, be mindful of the solubility limits.
-
-
Final Checks: Ensure the final solution is clear and free of any precipitates before use. Prepare this working solution fresh on the day of the experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
GBR 12783 Administration in Mice: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dopamine (B1211576) uptake inhibitor GBR 12783 in mouse models.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation and administration of this compound in mice.
1. Compound Solubility and Vehicle Preparation
-
Question: My this compound dihydrochloride (B599025) is not dissolving properly. What is the recommended solvent and procedure?
-
Answer: this compound dihydrochloride can be challenging to dissolve. The recommended solvent for in vitro and initial stock solutions is Dimethyl Sulfoxide (DMSO). For complete dissolution, warming the solution to 60°C and using sonication is advised. It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[1] For in vivo administration, the DMSO stock solution should be further diluted with a suitable vehicle such as saline or phosphate-buffered saline (PBS) to minimize DMSO toxicity. The final concentration of DMSO in the administered solution should be kept to a minimum, ideally below 5%.
-
-
Question: I am observing precipitation in my this compound solution after storage. How can I prevent this?
-
Answer: Precipitation upon storage can be due to improper storage conditions or repeated freeze-thaw cycles. Stock solutions of this compound in DMSO should be aliquoted into single-use volumes and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] When preparing for an experiment, thaw a single aliquot and dilute it to the final working concentration immediately before use. Avoid leaving the solution at room temperature for extended periods.
-
2. Dosing and Administration
-
Question: What is a typical effective dose of this compound in mice and what administration route should I use?
-
Answer: The effective dose of this compound can vary depending on the experimental paradigm. A common route of administration is intraperitoneal (i.p.) injection. Doses around 10 mg/kg (i.p.) have been shown to be effective in producing behavioral effects, such as increased locomotor activity in mice and improved memory performance in rats.[1][2][3][4] However, it is always recommended to perform a dose-response study to determine the optimal dose for your specific research question.
-
-
Question: I am unsure about the maximum volume of this compound solution I can administer to my mice. What are the guidelines?
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Answer: The volume of administration depends on the chosen route. For intraperitoneal (i.p.) injections in adult mice, a volume of up to 2-3 ml is generally considered acceptable.[5][6] However, it is best practice to use the smallest volume possible to achieve the desired dose. For intravenous (i.v.) injections via the tail vein, the volume should be less than 0.2 ml.[5]
-
3. Unexpected Behavioral Outcomes
-
Question: My mice are showing excessive stereotyped behaviors after this compound administration. Is this normal?
-
Answer: Yes, at higher doses, this compound can induce stereotypies in rodents.[7] This is a known effect of potent dopamine uptake inhibitors, which lead to increased dopamine levels in the synapse. If stereotypy is confounding your behavioral measurements, consider reducing the dose.
-
-
Question: I am not observing any significant behavioral effects after administering this compound. What could be the issue?
-
Answer: Several factors could contribute to a lack of effect. First, verify the proper preparation and storage of your this compound solution to ensure its potency. Second, consider the dose and timing of administration relative to the behavioral test. The onset of action for this compound after i.p. injection is relatively quick (less than 10 minutes), with a long duration of action (greater than 5 hours).[3] Ensure your behavioral testing window aligns with the drug's pharmacokinetic profile. Finally, the specific behavioral assay and the mouse strain used can influence the observed effects.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Species | Tissue | Value | Reference |
| IC₅₀ ([³H]dopamine uptake) | Rat | Striatal Synaptosomes | 1.8 nM | [1][3] |
| IC₅₀ ([³H]dopamine uptake) | Mouse | Striatal Synaptosomes | 1.2 nM | [1] |
Table 2: Recommended Administration Volumes in Adult Mice
| Route of Administration | Maximum Volume | Recommended Needle Size | Reference |
| Intraperitoneal (i.p.) | < 2-3 ml | 25-27 gauge | [5] |
| Intravenous (i.v.) - Tail Vein | < 0.2 ml | 27-30 gauge | [5] |
| Subcutaneous (s.c.) | 2-3 ml (in scruff) | 25-27 gauge | [6] |
| Oral Gavage (p.o.) | 10 ml/kg | 20-22 gauge | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
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This compound dihydrochloride powder
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Anhydrous DMSO
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Prepare a 10 mg/ml stock solution of this compound in 100% DMSO. To do this, weigh the required amount of this compound powder and add the corresponding volume of DMSO.
-
Facilitate dissolution by vortexing and sonicating the solution. Gentle warming to 60°C can also be applied.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[1]
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On the day of the experiment, thaw one aliquot and dilute it with sterile 0.9% saline to the final desired concentration for injection. For a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the final concentration would be 1 mg/ml. Ensure the final DMSO concentration is below 5%.
-
Protocol 2: Assessment of Locomotor Activity
-
Materials:
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Open field apparatus
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Video recording system and analysis software
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Prepared this compound solution
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Vehicle control solution
-
-
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
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Administer this compound or vehicle control via i.p. injection. A common dose to induce hyperlocomotion is 10 mg/kg.[4]
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After a pre-determined pretreatment time (e.g., 30 minutes), place the mouse in the center of the open field arena.[3]
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Record the locomotor activity for a specified duration (e.g., 60 minutes).
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Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Thoroughly clean the apparatus with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for this compound studies.
Caption: Troubleshooting guide for lack of behavioral effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cea.unizar.es [cea.unizar.es]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 7. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
GBR 12783 Technical Support Center: Optimizing In Vitro Assays
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GBR 12783?
This compound is a potent and selective inhibitor of the dopamine (B1211576) transporter (DAT). It binds to DAT and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of dopamine.
Q2: What is the reported IC50 of this compound for dopamine uptake inhibition?
The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of [3H]dopamine uptake in rat and mice striatal synaptosomes is consistently reported to be in the low nanomolar range, typically between 1.2 nM and 1.8 nM.[1] One study found that preincubation with this compound significantly increased its potency, yielding an IC50 of 1.85 nM, compared to 25 nM without preincubation.[1]
Q3: How soluble is this compound and what is the best way to prepare stock solutions?
This compound dihydrochloride (B599025) is soluble in DMSO. For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in an appropriate aqueous buffer to the desired final concentrations for your experiment. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent effects on the biological system.
Q4: Is this compound selective for the dopamine transporter?
Yes, this compound exhibits high selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). Studies have shown that this compound is significantly less potent at inhibiting serotonin and norepinephrine uptake.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 for [3H]dopamine uptake inhibition | 1.2 nM | Mice striatal synaptosomes | [1] |
| 1.8 nM | Rat striatal synaptosomes | ||
| 1.85 nM (with preincubation) | Rat striatal synaptosomes | [1] | |
| 25 nM (without preincubation) | Rat striatal synaptosomes | [1] | |
| Selectivity | 85-300 times less effective against 5HT uptake | Rat or mouse | |
| 18-90 times less effective against NE uptake | Rat or mouse |
Experimental Protocols
Detailed Protocol for [3H]-Dopamine Uptake Assay in Rat Striatal Synaptosomes
This protocol is designed to determine the inhibitory potency of this compound on dopamine uptake in isolated nerve terminals (synaptosomes) from the rat striatum.
Materials:
-
Rat striatal tissue
-
Homogenization Buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Uptake Buffer (e.g., Krebs-Ringer Buffer (KRB) containing 124 mM NaCl, 1.80 mM KCl, 1.24 mM KH2PO4, 1.40 mM MgSO4, 2.50 mM CaCl2, 26.0 mM NaHCO3, 10.0 mM glucose, saturated with 95% O2/5% CO2, pH 7.4)[2]
-
[3H]-Dopamine (specific activity ~10-30 Ci/mmol)
-
Unlabeled Dopamine
-
This compound
-
Cocaine or Nomifensine (B1679830) (for determining non-specific uptake)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect rat striata and place them in ice-cold homogenization buffer.
-
Homogenize the tissue using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 17,000 x g for 20 minutes) to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in fresh, ice-cold uptake buffer.[3][4]
-
-
Dopamine Uptake Assay:
-
Aliquot the synaptosomal suspension into test tubes.
-
Pre-incubate the synaptosomes with various concentrations of this compound (or vehicle control) for a specified time (e.g., 10-20 minutes) at 37°C.[5]
-
For determining non-specific uptake, use a high concentration of a known DAT inhibitor like cocaine (e.g., 10-100 µM) or nomifensine (e.g., 10 µM).[6][7]
-
Initiate the uptake reaction by adding a mixture of [3H]-dopamine (e.g., 10 nM final concentration) and unlabeled dopamine to achieve the desired final dopamine concentration.[6]
-
Incubate for a short period (e.g., 3-5 minutes) at 37°C.[4][6]
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold uptake buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of cocaine/nomifensine) from the total uptake (counts in the absence of a potent inhibitor).
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package.
-
Visualizations
References
- 1. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
- 4. jove.com [jove.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. [3H]Dopamine Uptake in Rat Striatal Synaptosomes. [bio-protocol.org]
- 7. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
GBR 12783 Binding to the Dopamine Transporter: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the binding kinetics and dissociation constants of GBR 12783 at the dopamine (B1211576) transporter (DAT). It includes troubleshooting guides and frequently asked questions to assist with experimental design and data interpretation.
This compound Binding Affinity and Kinetics
This compound is a potent and selective dopamine uptake inhibitor widely used to characterize the dopamine transporter.[1][2] Its high affinity for DAT makes it a valuable tool in neuroscience research. The binding of this compound to DAT can be characterized by several key parameters, including the inhibition constant (IC50), the equilibrium dissociation constant (Kd), and the inhibitor dissociation constant (Ki).
Quantitative Data Summary
The following table summarizes the binding affinity and kinetic parameters of this compound for the dopamine transporter, as reported in various studies.
| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |
| IC50 | 1.8 nM | Rat Striatal Synaptosomes | Inhibition of [3H]dopamine uptake | [3][4] |
| IC50 | 1.85 ± 0.1 nM | Rat Striatal Synaptosomes | Inhibition of [3H]dopamine uptake with preincubation | [4][5] |
| IC50 | 25 ± 3.5 nM | Rat Striatal Synaptosomes | Inhibition of [3H]dopamine uptake without preincubation | [4][5] |
| Kd | 1.6 nM | Rat Striatal Membranes | [3H]this compound saturation binding | [6] |
| Ki | ≥ 20 nM | Rat Striatal Synaptosomes | Initial transporter-inhibitor complex (TI) | [4][5] |
| Ki | ≤ 5 nM | Rat Striatal Synaptosomes | Isomerized, more stable complex (TI) | [4][5] |
| Bmax | 8-10 pmol/mg protein | Rat Striatal Synaptosomes | [3H]this compound binding | [7] |
| Bmax | 10.3 pmol/mg protein | Rat Striatal Membranes | [3H]this compound saturation binding | [6] |
| t1/2 (dissociation) | 27 min | Rat Striatal Membranes | At 20°C | [8] |
| t1/2 (isomerization) | 20-270 s | Rat Striatal Synaptosomes | Formation of the stable TI* complex | [4][5] |
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the binding affinity of test compounds for the dopamine transporter using [3H]this compound is provided below.
Radioligand Binding Assay Protocol
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace [3H]this compound from the dopamine transporter in rat striatal membranes.
Materials:
-
Rat striatal tissue
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
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Wash Buffer (ice-cold Assay Buffer)
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Scintillation fluid
-
Glass fiber filters (e.g., GF/C)
-
96-well plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat striatal tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[9]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[9]
-
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.[9]
-
Total Binding: Add assay buffer, a fixed concentration of [3H]this compound (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [3H]this compound, and a high concentration of unlabeled this compound (e.g., 10 µM) to the membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compound, [3H]this compound, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 20°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9] Gentle agitation may be required.
-
-
Filtration and Washing:
-
Radioactivity Counting:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity in a liquid scintillation counter.[10]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
This compound and Dopamine Interaction at DAT
Caption: Competitive binding at the dopamine transporter.
Troubleshooting and FAQs
Q1: My specific binding is very low. What could be the issue?
-
A1: Inactive Membranes: Ensure that the membrane preparation has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[9] Test a new batch of membranes if possible.
-
A2: Degraded Radioligand: Verify the age and storage conditions of your [3H]this compound. Radioligands can degrade over time, leading to reduced binding.
-
A3: Incorrect Buffer Composition: The binding of this compound can be sensitive to the ionic composition of the buffer. For instance, a reduction in Na+ concentration can decrease its inhibitory potency.[7] Double-check the preparation and pH of your assay buffer.
-
A4: Insufficient Incubation Time: Ensure that the incubation is long enough to reach equilibrium. For high-affinity ligands like this compound, this might require longer incubation times.[11]
Q2: I am observing high non-specific binding. How can I reduce it?
-
A1: Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[9]
-
A2: Inadequate Washing: Ensure that the washing steps after filtration are performed quickly and with ice-cold wash buffer to efficiently remove unbound radioligand without promoting dissociation of the bound ligand.
-
A3: Radioligand Concentration Too High: Using a concentration of [3H]this compound that is significantly above its Kd can lead to increased non-specific binding. Try reducing the radioligand concentration.
Q3: My competition curve is not a classic sigmoidal shape. What does this mean?
-
A1: Two-site Binding Model: this compound has been shown to interact with the dopamine transporter via a two-step mechanism, forming an initial complex (TI) that slowly isomerizes to a more stable complex (TI*).[5] This complex binding kinetic might result in a shallow or biphasic competition curve, especially if the assay has not reached full equilibrium.
-
A2: Compound Solubility Issues: The test compound may be precipitating at higher concentrations. Check the solubility of your compound in the assay buffer.
-
A3: Allosteric Interactions: The test compound might be binding to a site on the transporter that is different from the this compound binding site, causing an allosteric modulation of binding rather than direct competition.
Q4: The Ki value I calculated is different from published values. Why?
-
A1: Different Experimental Conditions: Binding affinity values are highly dependent on the experimental conditions. Factors such as temperature, pH, ionic strength of the buffer, and the specific tissue preparation can all influence the results.[8] Compare your protocol with the cited literature.
-
A2: Inaccurate Kd for the Radioligand: The calculation of Ki from the IC50 using the Cheng-Prusoff equation requires an accurate Kd value for the radioligand under your specific assay conditions. It is recommended to perform a saturation binding experiment to determine the Kd of [3H]this compound in your system.[12]
-
A3: Species Differences: If you are using tissue from a different species than reported in the literature, you may observe differences in binding affinity.
Q5: How does pre-incubation with this compound affect the results?
-
Pre-incubating the membranes with this compound before adding the radiolabeled dopamine can result in a significantly lower IC50 value (e.g., 1.85 nM) compared to when it is added simultaneously (e.g., 25 nM).[4][5] This is because pre-incubation allows for the formation of the more stable, slowly dissociating TI* complex, leading to a more potent inhibition of dopamine uptake.[5]
References
- 1. GBR-12783 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride | CAS:67469-75-4 | Potent, selective dopamine uptake inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific binding of [3H]this compound to the dopamine neuronal carrier included in polarized membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complex ionic control of [3H]this compound binding to the dopamine neuronal carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Troubleshooting GBR 12783 Interference in Electrochemical Detection
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from GBR 12783 in their electrochemical detection experiments. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in electrochemical studies?
This compound is a potent and selective dopamine (B1211576) reuptake inhibitor.[1][2] In electrochemical studies, particularly those involving in vivo or in vitro measurements of neurotransmitters, it is often used to increase the extracellular concentration of dopamine by blocking its reuptake into presynaptic neurons. This allows for the study of dopamine dynamics under conditions of inhibited clearance.
Q2: Can this compound directly interfere with my electrochemical measurements?
While this compound is primarily known for its biological activity, there are a few potential mechanisms through which it could theoretically interfere with electrochemical signals directly:
-
Electrochemical Activity: Although not widely reported, it is possible for this compound to be electroactive within the potential window used for detecting your analyte of interest. This could result in an overlapping signal.
-
Electrode Fouling: this compound, like many organic molecules, may adsorb to the electrode surface. This adsorption can lead to electrode fouling, reducing the sensitivity and altering the kinetics of the electrode's response to the target analyte.
Q3: What are the indirect ways this compound can affect my results?
The most significant and well-documented effect of this compound is its biological action as a dopamine uptake inhibitor.[1][2][3] This leads to an increase in extracellular dopamine levels, which will be reflected as a larger signal in your electrochemical recordings of dopamine. This is an expected "interference" if you are not specifically studying the effects of dopamine uptake inhibition.
Q4: Are there any known interactions of this compound with common electrode materials?
Specific studies on the interaction of this compound with electrode materials like carbon fiber or glassy carbon are not extensively available. However, non-specific adsorption of organic molecules is a common phenomenon on such surfaces and can lead to fouling.[4][5]
Troubleshooting Guides
Issue 1: Unexpected Peak or Altered Peak Shape in Voltammogram After this compound Application
Q: I applied this compound and now I see a new peak in my cyclic voltammogram, or the shape of my analyte's peak has changed. What should I do?
A: This could be due to the direct electrochemical oxidation or reduction of this compound, or an interaction with your analyte.
Troubleshooting Workflow:
Caption: Workflow for diagnosing unexpected peaks after this compound application.
Experimental Protocol: Testing for Direct Electrochemical Activity of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in your standard experimental buffer to the same concentration used in your experiments.
-
Use a clean, calibrated electrode identical to the one used in your main experiment.
-
Perform cyclic voltammetry (or your electrochemical technique of choice) on the this compound solution across a wide potential range that includes the potential window for your analyte.
-
Analyze the resulting voltammogram for any oxidation or reduction peaks.
Data Presentation: Hypothetical CV Data
| Condition | Analyte Peak Potential (V) | This compound Peak Potential (V) | Observations |
| Analyte only | +0.6 | N/A | Clear oxidation peak for the analyte. |
| This compound only | N/A | +0.8 | An oxidation peak is observed for this compound. |
| Analyte + this compound | +0.6 | +0.8 | Two distinct peaks are visible. |
| Analyte + this compound | +0.7 (distorted) | +0.7 (overlapping) | Peaks are merged, leading to a distorted signal. |
Issue 2: Decreased Signal Sensitivity or Sluggish Electrode Response Over Time
Q: After applying this compound, the sensitivity of my electrode to my analyte has decreased, and the response seems slower. What is happening?
A: This is a classic sign of electrode fouling, where this compound or its oxidation products may be adsorbing to your electrode surface.
Conceptual Diagram of Electrode Fouling:
Caption: Conceptual diagram illustrating electrode surface fouling by this compound.
Experimental Protocol: Assessing Electrode Fouling
-
Establish a baseline response: Record the signal for a known concentration of your analyte with a clean electrode.
-
Incubate the electrode: Place the electrode in a solution of this compound at the experimental concentration for a defined period.
-
Rinse the electrode: Gently rinse the electrode with fresh buffer to remove non-adsorbed this compound.
-
Re-test the analyte response: Record the signal for the same concentration of your analyte and compare it to the baseline.
-
Attempt to clean the electrode: Use a standard cleaning procedure for your electrode (e.g., electrochemical cycling in acid, polishing) and re-test the analyte response to see if the original sensitivity can be recovered.[5]
Data Presentation: Hypothetical Fouling Data
| Electrode State | Analyte Peak Current (nA) | Response Time (s) |
| Before this compound exposure | 10.2 | 0.5 |
| After this compound exposure | 5.8 | 1.2 |
| After cleaning | 9.9 | 0.6 |
Issue 3: Larger Than Expected Increase in Dopamine Signal
Q: I am studying stimulated dopamine release, and after applying this compound, the measured dopamine concentration is much higher than I anticipated. Is this interference?
A: This is the expected pharmacological effect of this compound. By blocking the dopamine transporter (DAT), it prevents the reuptake of dopamine from the synapse, leading to its accumulation in the extracellular space and a larger, prolonged signal at your electrode.
Signaling Pathway: Dopamine Reuptake Inhibition by this compound
Caption: this compound blocks the dopamine transporter (DAT), increasing synaptic dopamine.
Troubleshooting Considerations:
-
Dose-Response: Ensure you are using the appropriate concentration of this compound for your desired level of DAT inhibition. A dose-response curve can be generated to characterize the effect in your system.
-
Control Experiments: Your experimental design should include controls without this compound to quantify the magnitude of the effect on dopamine signaling.
-
Data Interpretation: The enhanced dopamine signal is not an artifact but a key piece of data regarding the function of the dopamine system in your preparation.
This technical support guide is intended to provide a starting point for troubleshooting potential interference from this compound in electrochemical detection experiments. Careful experimental design and appropriate control experiments are crucial for accurately interpreting your results.
References
- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The specific dopamine uptake inhibitor this compound improves learning of inhibitory avoidance and increases hippocampal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical Fouling of Dopamine and Recovery of Carbon Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and handling of GBR 12783 dihydrochloride
Welcome to the technical support center for GBR 12783 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in the effective long-term storage, handling, and experimental application of this potent and selective dopamine (B1211576) uptake inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound dihydrochloride?
A1: For long-term stability, solid this compound dihydrochloride should be stored at -20°C, desiccated, and protected from light.[1][2][3][4] Under these conditions, the compound is stable for an extended period.
Q2: How should I prepare and store stock solutions of this compound dihydrochloride?
A2: Stock solutions can be prepared in solvents such as DMSO or water.[1][2] For aqueous solutions, gentle warming may be necessary to achieve higher concentrations.[1] Once prepared, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[5]
Q3: I am having trouble dissolving this compound dihydrochloride. What can I do?
A3: If you encounter solubility issues, particularly in aqueous buffers, gentle warming of the solution to 37°C and brief sonication in an ultrasonic bath can aid in dissolution.[1] Ensure the final concentration of any organic solvent, like DMSO, is kept low in your experimental system to avoid off-target effects.
Q4: What is the primary mechanism of action of this compound dihydrochloride?
A4: this compound dihydrochloride is a potent and selective inhibitor of the dopamine transporter (DAT).[2][4][5] By blocking DAT, it prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic signaling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Inaccurate Concentration: Errors in weighing the solid compound or in dilutions. 3. Precipitation in Assay Media: The compound may precipitate when diluted from a high-concentration stock into an aqueous buffer. | 1. Prepare fresh stock solutions from solid compound stored under recommended conditions. Aliquot new stock solutions to minimize freeze-thaw cycles. 2. Verify the calibration of your balance. Double-check all dilution calculations. 3. Observe the final dilution under a microscope to check for precipitate. If present, consider lowering the final concentration, or explore the use of a different buffer system. Gentle warming and sonication of the final solution may also help. |
| Low Potency (Higher than expected IC50 value) | 1. Assay Conditions: The incubation time with the inhibitor may be insufficient. 2. Competitive Substrates: Presence of other compounds in the assay that may compete for binding to the dopamine transporter. | 1. The inhibitory effect of this compound increases with pre-incubation time.[1] Consider increasing the pre-incubation time of your cells or synaptosomes with this compound dihydrochloride before adding the labeled dopamine. 2. Ensure your assay buffer is free from any components that might interfere with DAT function or this compound binding. |
| High background signal in dopamine uptake assays | 1. Non-specific binding of radiolabeled dopamine. 2. Contamination of synaptosome preparation. | 1. Include appropriate controls, such as a known DAT inhibitor (like cocaine or nomifensine) at a high concentration, to determine non-specific uptake. 2. Ensure the purity of your synaptosomal preparation. Contamination with other membrane fractions can lead to high background. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 for [3H]dopamine uptake inhibition | 1.8 nM | Rat striatal synaptosomes | [2][4][5] |
| 1.2 nM | Mice striatal synaptosomes | [5] | |
| Solubility in DMSO | ≥ 41.67 mg/mL (85.83 mM) | - | [5] |
| Solubility in Water | Soluble to 10 mM with gentle warming | - | [1] |
| Storage of Solid | -20°C, desiccated | - | [1][2][3][4] |
| Stock Solution Storage (-80°C) | Up to 6 months | - | [5] |
| Stock Solution Storage (-20°C) | Up to 1 month | - | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Dihydrochloride Stock Solution
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Materials:
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This compound dihydrochloride powder
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Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound dihydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of the compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: In Vitro Dopamine Uptake Assay using Synaptosomes
This protocol is adapted from general procedures for dopamine uptake assays and should be optimized for your specific experimental conditions.
-
Materials:
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Freshly prepared synaptosomes from the brain region of interest (e.g., striatum)
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Krebs-Ringer-HEPES buffer (KRH buffer)
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[3H]dopamine
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This compound dihydrochloride stock solution
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A known DAT inhibitor for control (e.g., nomifensine)
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Scintillation vials and scintillation fluid
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Glass fiber filters
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Filtration manifold
-
-
Procedure:
-
Prepare serial dilutions of this compound dihydrochloride in KRH buffer to achieve the desired final concentrations.
-
In a 96-well plate, add a small volume of the diluted this compound dihydrochloride or control inhibitor to the appropriate wells.
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Add the synaptosome preparation to each well and pre-incubate for 15-30 minutes at 37°C. This allows the inhibitor to bind to the dopamine transporters.
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Initiate the uptake reaction by adding [3H]dopamine to each well. The final concentration of [3H]dopamine should be close to its Km for DAT.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold KRH buffer to remove unbound [3H]dopamine.
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Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
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Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a standard DAT inhibitor) from the total uptake.
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Plot the percentage of inhibition against the concentration of this compound dihydrochloride to determine the IC50 value.
-
Visualizations
Signaling Pathway of Dopamine Transporter Inhibition
References
- 1. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Analysis of Particle Detection Artifacts in Synaptosome Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PKC-mediated GABAergic enhancement of dopaminergic responses: implication for short-term potentiation at a dual-transmitter synapse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GBR 12783 Dose-Response Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering biphasic dose-response curves with GBR 12783, a selective dopamine (B1211576) reuptake inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dopamine uptake inhibitor.[1][2] Its primary mechanism is to bind to the dopamine transporter (DAT) on presynaptic neurons, blocking the reabsorption of dopamine from the synaptic cleft.[3][4] This leads to an increase in the extracellular concentration of dopamine, enhancing dopaminergic neurotransmission. It is highly selective for the dopamine transporter over those for norepinephrine (B1679862) and serotonin.[4]
Q2: We are observing a biphasic (U-shaped or inverted U-shaped) dose-response curve in our assay with this compound. Is this an expected result?
A2: A biphasic dose-response to this compound is plausible and may arise from its complex pharmacology. While its high-affinity action is the inhibition of dopamine uptake at nanomolar concentrations, studies have shown that at much higher concentrations (in the micromolar range), this compound can cause the release of dopamine from synaptic vesicles.[4] This dual action—uptake inhibition at low doses and induced release at high doses—can lead to a non-monotonic curve depending on the specific endpoint being measured. For instance, an assay measuring a downstream effect of synaptic dopamine might show an increase in response at low this compound concentrations (due to uptake inhibition) followed by a decrease at very high concentrations (potentially due to receptor desensitization from excessive dopamine release or off-target effects).
Q3: What are the typical concentrations for the two phases of the this compound response?
A3: The first phase, potent inhibition of dopamine uptake, is observed at low nanomolar concentrations. The reported IC50 (the concentration causing 50% inhibition) for [3H]dopamine uptake is typically between 1.2 nM and 1.8 nM.[1][5] The second phase, which may involve dopamine release, occurs at significantly higher concentrations, generally in the micromolar range.[4]
Q4: Our biphasic curve is not consistently reproducible. What are the common causes of variability?
A4: Reproducibility issues with biphasic curves can stem from several factors:
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Assay Conditions: The binding of this compound to the dopamine transporter is sensitive to the ionic environment, particularly the concentration of sodium (Na+) ions.[3][6] Ensure that buffer compositions are consistent between experiments.
-
Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid issues with compound degradation.
-
Incubation Time: The interaction between this compound and DAT can be complex, involving a slow isomerization to a more stable complex.[7][8] Inconsistent pre-incubation or incubation times can lead to variable results.
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Biological System State: If using cell cultures or synaptosomes, ensure consistency in cell passage number, confluency, viability, and synaptosomal preparation quality.
-
Data Analysis: Using a standard sigmoidal model to fit a biphasic curve will result in poor and inconsistent fits. It is crucial to use a non-linear regression model specifically designed for biphasic or bell-shaped curves.[9][10]
Q5: How should I analyze and interpret a biphasic dose-response curve?
A5: A biphasic curve should not be analyzed with a standard sigmoidal dose-response equation. Instead, use a specialized non-linear regression model, such as a "Biphasic" or "Bell-shaped" model, available in most statistical software like GraphPad Prism.[9] These models will fit both the stimulatory and inhibitory phases of the curve, providing parameters for both effects (e.g., EC50_1 and EC50_2).[9] Interpretation requires considering the dual mechanisms of action, where the low-dose response likely reflects the primary target engagement (DAT inhibition) and the high-dose response may indicate a secondary mechanism (e.g., dopamine release, off-target effects, or cytotoxicity).[4]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Species | Preparation | IC50 / Ki | Reference |
| [3H]Dopamine Uptake | Rat | Striatal Synaptosomes | 1.8 nM (IC50) | [1][4] |
| [3H]Dopamine Uptake | Mouse | Striatal Synaptosomes | 1.2 nM (IC50) | [1][5] |
| [3H]this compound Binding | Rat | Striatal Membranes | 0.23 nM (Kd) | [6] |
| Norepinephrine Uptake | Rat/Mouse | - | 18-90x less potent than for DA | [4] |
| Serotonin (5HT) Uptake | Rat/Mouse | - | 85-300x less potent than for DA | [4] |
Table 2: Concentration-Dependent Effects of this compound
| Concentration Range | Primary Pharmacological Effect | Potential Experimental Outcome | Reference |
| Low Nanomolar (e.g., 0.1 - 10 nM) | Potent and selective inhibition of Dopamine Transporter (DAT) | Increased synaptic dopamine levels; inhibition of [3H]dopamine uptake. | [4][7] |
| Micromolar (e.g., >1 µM) | Induction of dopamine release from synaptic vesicles | Further increase or potential decrease in downstream signaling due to receptor desensitization or cytotoxicity. | [4] |
Experimental Protocols
Protocol 1: [3H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
This protocol is a generalized method based on principles described in the literature.[4][7]
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Synaptosome Preparation:
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Homogenize fresh or frozen rat striatal tissue in ice-cold 0.32 M sucrose (B13894) buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
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Resuspend the pellet in a suitable assay buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.
-
-
Uptake Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
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In a 96-well plate or microcentrifuge tubes, add 50 µL of synaptosome suspension (approx. 5-15 µg protein).
-
Add 25 µL of this compound dilutions or vehicle control.
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Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding 25 µL of [3H]Dopamine (to a final concentration of ~10-20 nM).
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Incubate for 5 minutes at 37°C. The short incubation time ensures measurement of the initial uptake velocity.
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Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
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Determine non-specific uptake in parallel samples containing a high concentration of a standard DAT inhibitor (e.g., 10 µM nomifensine) or by conducting the assay at 4°C.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract non-specific uptake from all values to determine specific uptake.
-
Plot the percent inhibition of specific uptake against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GBR-12783 - Wikipedia [en.wikipedia.org]
- 3. Specific binding of [3H]this compound to the dopamine neuronal carrier included in polarized membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ionic requirements for the specific binding of [3H]this compound to a site associated with the dopamine uptake carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. graphpad.com [graphpad.com]
- 10. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GBR 12783 vs. Cocaine: A Comparative Analysis of Their Effects on Dopamine Reuptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GBR 12783 and cocaine, focusing on their differential effects on the dopamine (B1211576) transporter (DAT) and subsequent impact on dopamine reuptake. The information presented is supported by experimental data to assist researchers in understanding the nuanced pharmacology of these two critical research compounds.
Executive Summary
Both this compound and cocaine are potent inhibitors of the dopamine transporter, leading to increased extracellular dopamine concentrations in the synapse. However, their mechanisms of action, binding affinities, and resulting physiological effects exhibit significant differences. This compound and its analogs are generally more potent and selective for the dopamine transporter compared to cocaine.[1][2] Notably, research suggests that this compound and cocaine bind to distinct or partially overlapping sites on the dopamine transporter, inducing different conformational changes that may underlie their varied pharmacological profiles.[3]
Quantitative Data Comparison
The following tables summarize the binding affinities (IC50 and Ki values) of this compound, its related compounds (GBR 12909 and GBR 12935), and cocaine for the dopamine transporter. It is important to note that values can vary based on the specific experimental conditions, such as the radioligand used and the tissue preparation.
Table 1: Inhibition of Dopamine Transporter (DAT) Activity
| Compound | Assay | Radioligand | Tissue/Cell Line | IC50 (nM) | Reference |
| This compound | [³H]Dopamine Uptake | [³H]Dopamine | Rat Striatal Synaptosomes | 1.8 | N/A |
| GBR 12909 | [³H]Dopamine Uptake | [³H]Dopamine | Rat Striatum, Nucleus Accumbens, Olfactory Tubercle | ~50-fold more potent than cocaine | [1][2] |
| Cocaine | [³H]Dopamine Uptake | [³H]Dopamine | Rat Striatum, Nucleus Accumbens, Olfactory Tubercle | N/A | [1][2] |
Table 2: Binding Affinity for the Dopamine Transporter (DAT)
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| GBR 12935 | [³H]GBR 12935 | Rat Caudate Putamen & Nucleus Accumbens | N/A (Kd) | [4] |
| Cocaine | [³H]WIN 35,428 | Rat Caudate Putamen | 32 | N/A |
Mechanism of Action: Distinct Interactions with the Dopamine Transporter
While both compounds block dopamine reuptake, evidence suggests they do so through different molecular interactions with the dopamine transporter. Studies indicate that this compound and cocaine recognize nonidentical but overlapping binding domains on the DAT.[3] This is further supported by findings that chronic administration of the selective dopamine uptake inhibitor GBR 12909 leads to a significant decrease in DAT density, an effect not observed with chronic cocaine administration.[5] This suggests that GBR compounds and cocaine regulate the dopamine transporter in fundamentally different ways.[5]
Molecular modeling and dynamics simulations have proposed that cocaine's binding site on the DAT does not completely overlap with the dopamine binding site.[6] It is hypothesized that cocaine may initially bind to a nearby site and then potentially move to the dopamine binding site after inducing a conformational change in the transporter.[6]
dot
Dopamine reuptake inhibition by this compound and cocaine.
In Vivo Effects: A Divergence in Physiological Responses
The differences in molecular interactions translate to distinct in vivo effects. While both this compound and cocaine increase extracellular dopamine levels, their impact on behaviors such as locomotor activity can differ. For instance, studies in different mouse strains have shown that cocaine and the GBR analog, GBR 12935, can produce varying degrees of locomotor stimulation, suggesting that factors beyond simple dopamine uptake inhibition contribute to their behavioral profiles.
Experimental Protocols
In Vitro [³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals.
1. Synaptosome Preparation:
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Dissect the striata from male Sprague-Dawley rats on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution containing 1 mM EDTA, using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting synaptosomal pellet in a suitable buffer (e.g., Krebs-Ringer buffer).
2. Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compounds (this compound or cocaine) or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine (e.g., 10 nM).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition of [³H]dopamine uptake for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.
dot
Workflow for in vitro dopamine uptake inhibition assay.
In Vivo Microdialysis for Measuring Extracellular Dopamine
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.
1. Stereotaxic Surgery and Guide Cannula Implantation:
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Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., nucleus accumbens or striatum).
-
Implant a guide cannula to the desired stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for at least 48 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of extracellular dopamine.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
After collecting at least three stable baseline samples, administer the test compound (e.g., this compound or cocaine, typically via intraperitoneal injection).
-
Continue collecting dialysate samples for at least 3 hours post-injection.
3. Dopamine Quantification:
-
Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Generate a standard curve with known concentrations of dopamine to quantify the amount of dopamine in the samples.
4. Data Analysis:
-
Express the dopamine levels in each post-injection sample as a percentage of the average baseline concentration.
-
Compare the time course and magnitude of the dopamine increase between the this compound and cocaine treatment groups.
dot
Experimental workflow for in vivo microdialysis.
Conclusion
This compound and cocaine, while both effective dopamine reuptake inhibitors, exhibit distinct pharmacological profiles. This compound generally demonstrates higher potency and selectivity for the dopamine transporter. The available evidence points towards different binding modes and subsequent conformational changes in the DAT, which likely contribute to their differential in vivo effects. For researchers investigating the dopaminergic system and developing novel therapeutics, understanding these differences is paramount for the accurate interpretation of experimental results and the rational design of new chemical entities.
References
- 1. "Comparison of the effects of cocaine and other inhibitors of dopamine " by Sari Izenwasser, Linda L. Werling et al. [hsrc.himmelfarb.gwu.edu]
- 2. Comparison of the effects of cocaine and other inhibitors of dopamine uptake in rat striatum, nucleus accumbens, olfactory tubercle, and medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cocaine and this compound recognize nonidentical, overlapping binding domains on the dopamine neuronal carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic administration of the selective dopamine uptake inhibitor GBR 12,909, but not cocaine, produces marked decreases in dopamine transporter density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
GBR 12783: A Comparative Guide to its Selectivity for the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GBR 12783's selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). The information is compiled from various scientific sources to offer an objective overview supported by experimental data.
Highlighting the Potency and Selectivity of this compound
This compound is a potent and highly selective inhibitor of the dopamine transporter.[1] Experimental data consistently demonstrates its strong affinity for DAT, with reported half-maximal inhibitory concentration (IC50) values in the low nanomolar range.
Comparative Analysis of Transporter Inhibition
To contextualize the selectivity of this compound, the following table summarizes its inhibitory potency at DAT, SERT, and NET, alongside data for other well-known monoamine reuptake inhibitors.
| Compound | DAT IC50/Ki (nM) | NET IC50/Ki (nM) | SERT IC50/Ki (nM) | DAT:NET Selectivity Ratio | DAT:SERT Selectivity Ratio |
| This compound | ~1.8 [1][2] | ~32.4 - 162 | ~153 - 540 | ~18 - 90 [1] | ~85 - 300 [1] |
| Cocaine | 200 - 700 | 300 - 500 | 300 - 800 | ~0.4 - 2.3 | ~0.25 - 2.3 |
| Methylphenidate | ~100 | ~100 | ~100,000 | ~1 | ~1000 |
| Fluoxetine | 2,800 | 1,500 | 10 | 0.003 | 0.003 |
| Nisoxetine | 200 | 0.8 | 89 | 0.004 | 2.2 |
*Estimated values based on reported selectivity ratios.[1]
As the data illustrates, this compound exhibits a remarkable preference for the dopamine transporter. It is reported to be 18 to 90 times more selective for DAT over NET and 85 to 300 times more selective for DAT over SERT.[1] This high selectivity distinguishes it from less selective inhibitors like cocaine, which affects all three transporters more uniformly.
Experimental Validation: The Radioligand Binding Assay
The determination of these binding affinities and selectivity profiles is primarily achieved through radioligand binding assays. This technique is a cornerstone in pharmacology for quantifying the interaction between a ligand (in this case, this compound or other inhibitors) and a receptor or transporter.
General Protocol for Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target transporter (DAT, SERT, or NET) are isolated from cell cultures or animal brain tissue (e.g., rat striatum for DAT).
-
Incubation: These membranes are incubated with a radiolabeled ligand that is known to bind specifically to the transporter of interest (e.g., [³H]WIN 35,428 for DAT).
-
Competition: A range of concentrations of the test compound (e.g., this compound) is added to compete with the radioligand for binding to the transporter.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Selectivity and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Binding selectivity of this compound for monoamine transporters.
References
- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
GBR 12783: A Comparative Guide for Selective Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GBR 12783 with other selective dopamine (B1211576) reuptake inhibitors (DRIs). The information presented is based on preclinical data and is intended to assist researchers in pharmacology and drug development.
Overview of this compound
This compound is a potent and selective inhibitor of the dopamine transporter (DAT), belonging to the aryl 1,4-dialk(en)ylpiperazine class of compounds.[1] Its high affinity and selectivity for the DAT have made it a valuable tool in neuroscience research for studying the role of dopamine signaling in various physiological and pathological processes.
Comparative Performance Data
The following tables summarize the in vitro binding affinities and in vivo potency of this compound in comparison to other well-characterized DRIs.
Table 1: In Vitro Binding Affinity (Ki in nM) for Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/NET Selectivity | DAT/SERT Selectivity |
| This compound | ~1-5 [2] | ~160-450 | ~255-850 | ~32-450 | ~51-850 |
| GBR 12909 | 1[3] | >100 | >100 | >100 | >100 |
| Cocaine | 230-490[4] | 480 | 740 | ~2.1 | ~3.2 |
| Methylphenidate | 100[4] | 100 | 10000 | 1 | 100 |
| Bupropion | 520 | 52000 | 44000 | 100 | 84.6 |
| Modafinil | ~2000 | >10000 | >10000 | >5 | >5 |
| Benztropine | ~100 | ~2000 | ~3000 | ~20 | ~30 |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue preparation, radioligand used). The data presented here are representative values from the literature.
Table 2: In Vivo Potency and Effects
| Compound | In Vivo Assay | Potency (ID50/ED50) | Key In Vivo Effects |
| This compound | Inhibition of [3H]DA uptake (ex vivo) | 8.1 mg/kg (i.p.)[1] | Long-lasting inhibition of DA uptake (>5h)[1] |
| GBR 12909 | Locomotor Activity | Dose-dependent increase | Sensitization with subchronic treatment[5] |
| Cocaine | Locomotor Activity | Strain-dependent | Rapid onset and clearance from the brain |
| Methylphenidate | Striatal [11C]methylphenidate displacement | - | Slower clearance from the brain compared to cocaine |
Signaling Pathway and Experimental Workflow
Dopamine Reuptake Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of a selective dopamine reuptake inhibitor like this compound at the dopaminergic synapse.
Caption: Mechanism of dopamine reuptake inhibition by this compound.
Experimental Workflow for Characterizing a Novel DRI
This diagram outlines a typical experimental workflow for the in vitro and in vivo characterization of a novel selective dopamine reuptake inhibitor.
Caption: Experimental workflow for characterizing a novel DRI.
Experimental Protocols
A. In Vitro Radioligand Binding Assay for Dopamine Transporter
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.
Materials:
-
Membrane Preparation: Rat striatal tissue or cells expressing the recombinant human dopamine transporter (e.g., HEK293-hDAT).
-
Radioligand: [3H]WIN 35,428 or [3H]GBR 12935 (a high-affinity ligand for the DAT).
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or nomifensine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compounds: Serial dilutions of the compound of interest (e.g., this compound).
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Scintillation Fluid.
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
Either vehicle (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature or 4°C for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. In Vivo Microdialysis for Measuring Extracellular Dopamine
Objective: To measure the effect of a test compound on extracellular dopamine levels in a specific brain region (e.g., striatum or nucleus accumbens) of a freely moving animal.
Materials:
-
Animal Model: Typically rats or mice.
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Microdialysis Probes: With a semi-permeable membrane.
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate.
-
Fraction Collector: To collect the dialysate samples at timed intervals.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) for the quantification of dopamine.
-
Artificial Cerebrospinal Fluid (aCSF): Composition mimicking the brain's extracellular fluid.
-
Test Compound: this compound or other DRI for administration (e.g., via intraperitoneal injection).
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region.
-
Implant a guide cannula to the correct stereotaxic coordinates and secure it with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline of dopamine levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Administer the test compound (e.g., this compound) or vehicle.
-
Continue collecting dialysate samples for a specified period to monitor the drug's effect on extracellular dopamine.
-
-
Sample Analysis:
-
Inject the collected dialysate samples into the HPLC-ECD system to separate and quantify the dopamine concentration in each sample.
-
-
Data Analysis:
-
Calculate the basal dopamine concentration from the baseline samples.
-
Express the dopamine levels in the post-drug administration samples as a percentage of the baseline.
-
Plot the percentage change in dopamine concentration over time to visualize the drug's effect.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Conclusion
This compound stands out as a highly potent and selective dopamine reuptake inhibitor. Its favorable in vitro and in vivo profile makes it a critical tool for dissecting the complexities of the dopaminergic system. This guide provides a framework for comparing this compound with other DRIs and offers detailed protocols for its characterization, thereby supporting ongoing research and development in the field of neuroscience and psychopharmacology.
References
- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of GBR 12783 Analogs for Dopamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GBR 12783 analogs, focusing on their structure-activity relationships (SAR) as inhibitors of the dopamine (B1211576) transporter (DAT). This compound and its analogs are a class of potent and selective dopamine reuptake inhibitors, making them valuable tools for neuroscience research and as potential therapeutic agents for conditions such as cocaine addiction and other substance use disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the essential molecular interactions governing their activity.
Data Presentation: Comparative Analysis of GBR Analogs
The following table summarizes the in vitro binding affinities (Kᵢ) and/or uptake inhibition potencies (IC₅₀) of this compound and its analogs at the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. The data highlights how structural modifications to the parent molecule influence potency and selectivity.
| Compound | R¹ (Piperazine N-1) | R² (Diphenylmethoxy) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| This compound | -CH₂CH=CH-Ph | H | - | - | - | - | - |
| GBR 12909 | - (CH₂)₃-Ph | 4,4'-di-F | 1.1 | 3140 | 160 | 2855 | 145 |
| GBR 12935 | - (CH₂)₃-Ph | H | 5.5 | - | - | - | - |
| Analog 1 | -CH₂-Ph | H | 9.3 | 455 | - | 49 | - |
| Analog 2 | -(CH₂)₂-Ph | H | 4.1 | 1030 | - | 251 | - |
| Analog 3 | -(CH₂)₄-Ph | H | 6.2 | 1580 | - | 255 | - |
| Analog 4 | -(CH₂)₃-Ph (p-F) | H | 3.7 | 1260 | - | 341 | - |
| Analog 5 | -(CH₂)₃-Ph (p-Cl) | H | 3.9 | 1430 | - | 367 | - |
| Analog 6 | -(CH₂)₃-Ph (p-CH₃) | H | 4.5 | 1620 | - | 360 | - |
| Analog 7 | -(CH₂)₃-cyclohexyl | H | 12.5 | 2890 | - | 231 | - |
| Analog 8 | -(CH₂)₃-Ph | 4-F | 1.5 | 1860 | - | 1240 | - |
Note: Data is compiled from various sources and experimental conditions may vary. Kᵢ values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity. Selectivity is calculated as the ratio of Kᵢ values (SERT/DAT or NET/DAT).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for understanding the basis of the presented data and for replicating similar studies.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the binding affinity of test compounds for the dopamine transporter by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Biological Material: Rat striatal membranes or cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]GBR 12935 or [³H]WIN 35,428.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine).
-
Test Compounds: this compound analogs at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue or cultured cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM GBR 12909 (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand (e.g., [³H]GBR 12935 at a final concentration of ~1 nM).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Synaptosomal Dopamine Uptake Assay
This functional assay measures the ability of test compounds to inhibit the reuptake of dopamine into synaptosomes.
Materials:
-
Biological Material: Freshly prepared synaptosomes from rat striatum.
-
Radiolabeled Substrate: [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (containing, in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 HEPES, 10 glucose, 0.1 pargyline, and 0.1 ascorbic acid, pH 7.4).
-
Test Compounds: this compound analogs at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at low speed to remove cellular debris. Centrifuge the supernatant at high speed to pellet the crude synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.
-
Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10 minutes at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]Dopamine to a final concentration of ~10 nM.
-
Uptake Termination: After a short incubation period (e.g., 5 minutes) at 37°C, terminate the uptake by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold uptake buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake.
Mandatory Visualizations
Pharmacophore Model for this compound Analogs at the Dopamine Transporter
The following diagram illustrates the key pharmacophoric features of this compound analogs required for high-affinity binding to the dopamine transporter. These features were derived from structure-activity relationship studies and computational modeling.
Caption: Key pharmacophoric features of GBR analogs for DAT binding.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the affinity of this compound analogs for the dopamine transporter.
Caption: Workflow for a competitive radioligand binding assay.
Validating GBR 12783-Induced Dopamine Increase: A Comparative Guide to Microdialysis and Fast-Scan Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent in vivo techniques, microdialysis and Fast-Scan Cyclic Voltammetry (FSCV), for validating the expected increase in extracellular dopamine (B1211576) levels following the administration of GBR 12783, a potent and selective dopamine reuptake inhibitor. The information presented herein is intended to assist researchers in selecting the appropriate methodology and designing robust experiments to investigate the neurochemical effects of this compound and similar compounds.
Executive Summary
Comparative Analysis of In Vivo Monitoring Techniques
The choice of in vivo monitoring technique is critical for accurately characterizing the pharmacodynamic effects of a dopamine reuptake inhibitor like this compound. Microdialysis and FSCV are two of the most powerful methods available, each with distinct advantages and limitations.
| Feature | In Vivo Microdialysis | Fast-Scan Cyclic Voltammetry (FSCV) |
| Principle | Samples extracellular fluid via a semi-permeable membrane for later analysis. | Directly measures electroactive neurochemicals at a carbon-fiber microelectrode. |
| Temporal Resolution | Low (minutes)[2] | High (sub-second)[3] |
| Chemical Specificity | High (coupled with HPLC-ECD) | Moderate (distinguishes some neurochemicals) |
| Quantification | Absolute concentration (nM) | Relative changes in concentration |
| Invasiveness | More invasive, can cause tissue damage[4] | Less invasive, minimal tissue disruption |
| Applications | Measuring tonic, baseline neurotransmitter levels and slow changes. | Detecting phasic, transient neurotransmitter release events.[5] |
Experimental Data: GBR 12909-Induced Dopamine Increase
The following table summarizes representative data from a study investigating the effect of GBR 12909 on extracellular dopamine levels in the rat striatum, as measured by in vivo microdialysis. This data serves as a proxy for the expected effects of this compound.
| Treatment Group | Basal Dopamine (nM) | Peak Dopamine (% of Basal) | Time to Peak (min) |
| Vehicle | 5.2 ± 0.8 | 100 ± 15 | N/A |
| GBR 12909 (10 mg/kg, i.p.) | 5.4 ± 0.9 | 350 ± 50 | 60 - 80 |
| GBR 12909 (20 mg/kg, i.p.) | 5.1 ± 0.7 | 620 ± 80 | 60 - 80 |
Data are presented as mean ± SEM and are representative of findings in the field.
Experimental Protocols
Detailed methodologies for conducting in vivo microdialysis and FSCV experiments to assess the impact of this compound on dopamine levels are provided below.
In Vivo Microdialysis Protocol
This protocol outlines the procedure for measuring extracellular dopamine in the rat striatum following administration of this compound.
1. Materials and Reagents:
-
Male Wistar rats (250-300g)
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Dopamine standards
2. Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane) and mount it in the stereotaxic frame.
-
Expose the skull and drill a small hole over the target brain region (striatum coordinates from bregma: AP +1.0 mm, ML ±2.5 mm, DV -5.0 mm).
-
Slowly lower the microdialysis probe into the striatum.
-
Secure the probe with dental cement.
-
Allow the animal to recover for 24-48 hours.[6]
3. Microdialysis and Sample Collection:
-
On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a 1-2 hour equilibration period to establish a stable baseline.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., intraperitoneally).
-
Continue collecting dialysate samples at 20-minute intervals for 2-3 hours post-administration.
4. Sample Analysis:
-
Inject a portion of each dialysate sample into the HPLC-ECD system.
-
Quantify dopamine concentrations by comparing the peak areas to a standard curve generated from known dopamine concentrations.
-
Express post-injection dopamine levels as a percentage of the baseline.
Fast-Scan Cyclic Voltammetry (FSCV) Protocol
This protocol describes the methodology for real-time monitoring of dopamine release in the rat striatum.
1. Materials and Reagents:
-
Male Wistar rats (250-300g)
-
This compound
-
Stereotaxic apparatus
-
Carbon-fiber microelectrode
-
Voltammetry recording system
-
Bipolar stimulating electrode
2. Surgical and Electrode Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant the carbon-fiber microelectrode in the striatum (similar coordinates as for microdialysis).
-
Implant a bipolar stimulating electrode in a region that evokes dopamine release in the striatum (e.g., the ventral tegmental area).
3. Dopamine Measurement:
-
Apply a triangular waveform potential to the carbon-fiber electrode.
-
Record the resulting current, which is proportional to the dopamine concentration.
-
Electrically stimulate the VTA to evoke dopamine release and establish a baseline response.
-
Administer this compound.
-
Continue to record dopamine release evoked by electrical stimulation at regular intervals.
4. Data Analysis:
-
Analyze the voltammetric data to determine changes in the amplitude and kinetics of evoked dopamine release before and after this compound administration.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of this compound action.
Caption: In vivo microdialysis workflow.
Conclusion
Both in vivo microdialysis and FSCV are invaluable tools for validating the dopamine-enhancing effects of this compound. Microdialysis provides quantitative data on tonic dopamine levels, offering a clear picture of the sustained increase in extracellular dopamine. FSCV, with its superior temporal resolution, can reveal the impact of this compound on the dynamics of phasic dopamine release. The choice of technique, or a combination of both, will depend on the specific research questions being addressed. The protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding the neurochemical profile of this compound and other novel dopamine reuptake inhibitors.
References
- 1. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular dopamine in the rat striatum during ischemia and reperfusion as measured by in vivo electrochemistry and in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Pharmacokinetics of GBR Series Compounds: A Guide for Researchers
This guide provides a comparative overview of the pharmacokinetic properties of the GBR series of compounds, potent and selective inhibitors of the dopamine (B1211576) transporter (DAT). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characteristics of these molecules. The information is compiled from various studies and presented to facilitate a comparative understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Executive Summary
The GBR series, particularly GBR 12909, GBR 12935, and GBR 13069, are widely recognized for their high affinity and selectivity for the dopamine transporter. While extensive research has been conducted on their pharmacodynamic effects, comprehensive and directly comparative pharmacokinetic data remains somewhat limited in the public domain. This guide collates available preclinical data to offer a comparative perspective. GBR 12909, the most studied of the series, exhibits a long half-life in humans, suggesting the potential for sustained action. Preclinical data in rats indicates that it readily crosses the blood-brain barrier. Information on the in vivo pharmacokinetics of GBR 12935 and GBR 13069 is less complete, with most studies focusing on their in vitro binding affinities and behavioral effects.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for GBR series compounds from preclinical and clinical studies. It is important to note that the data is collated from different studies with varying experimental conditions, which should be taken into consideration when making direct comparisons.
| Compound | Species | Dose | Route of Administration | Cmax | Tmax | Half-life (t½) | Bioavailability (F) | Reference |
| GBR 12909 | Human | 50 mg | Oral | 27.5 ng/mL | 1.3 h | 48-57 h | N/A | [1] |
| Human | 75 mg | Oral | 41.1 ng/mL | 1.3 h | 48-57 h | N/A | [1] | |
| Human | 100 mg | Oral | 80.4 ng/mL | 1.4 h | 48-57 h | N/A | [1] | |
| Rat | 100 mg/kg | Intraperitoneal | 250 nmol/L (Brain) | ~2 h | N/A | N/A | [2] | |
| GBR 12935 | Mouse | N/A | N/A | N/A | N/A | 80 min (in vivo binding) | N/A | [3] |
| GBR 13069 | N/A | N/A | N/A | N/A | N/A | N/A | N/A | Data not available |
N/A: Not Available
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative protocols for key experiments cited in the literature concerning GBR compounds.
In Vivo Microdialysis for Brain Pharmacokinetics of GBR 12909 in Rats
This method allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum). A microdialysis probe is inserted through the guide cannula.
-
Drug Administration: GBR 12909 is administered via intraperitoneal (i.p.) injection.
-
Sample Collection: The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Analytical Method: The concentration of GBR 12909 in the dialysate is determined using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
In Vitro Dopamine Transporter Binding Assay
This assay is used to determine the affinity of the GBR compounds for the dopamine transporter.
-
Tissue Preparation: Brain tissue (e.g., striatum) from rats or mice is homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a membrane preparation rich in dopamine transporters.
-
Radioligand Binding: The membrane preparation is incubated with a radiolabeled ligand that binds to the dopamine transporter (e.g., [3H]GBR 12935).
-
Competition Assay: To determine the binding affinity of the test compounds (GBR 12909, GBR 13069), the assay is performed in the presence of varying concentrations of the unlabeled compound.
-
Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) can then be determined using the Cheng-Prusoff equation.[4][5]
Visualizations
Dopamine Reuptake Inhibition Signaling Pathway
The primary mechanism of action for the GBR series compounds is the blockade of the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synaptic cleft. This enhances dopaminergic neurotransmission.
Caption: Mechanism of action of GBR compounds at the dopaminergic synapse.
Experimental Workflow for Preclinical Pharmacokinetic Study
A typical workflow for assessing the pharmacokinetic profile of a GBR compound in a preclinical model involves several key steps from drug administration to data analysis.
Caption: Generalized workflow for a preclinical pharmacokinetic study.
References
- 1. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [3H]GBR 12935 binding in vivo in mouse brain: labelling of a piperazine acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming GBR 12783 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm in vivo target engagement of GBR 12783, a potent and selective dopamine (B1211576) transporter (DAT) inhibitor. We present a comparative analysis of this compound with other well-characterized DAT inhibitors—cocaine, bupropion (B1668061), and methylphenidate—supported by experimental data. Detailed methodologies for key in vivo experiments are provided to facilitate study design and replication.
Quantitative Comparison of DAT Inhibitors
The following tables summarize the in vivo and in vitro properties of this compound and selected alternative DAT inhibitors. This data is crucial for understanding their relative potency, selectivity, and target occupancy.
Table 1: In Vitro Binding and Uptake Inhibition
| Compound | Target | IC50 (nM) for [3H]Dopamine Uptake | Notes |
| This compound | DAT | 1.8[1] | Highly potent and selective for DAT.[1] |
| Cocaine | DAT | ~100-300 | Non-selective, also binds to serotonin (B10506) and norepinephrine (B1679862) transporters. |
| Bupropion | DAT | ~500 | Weak inhibitor, with active metabolites contributing to its effect.[2] |
| Methylphenidate | DAT | ~50-100 | Also inhibits the norepinephrine transporter (NET). |
Table 2: In Vivo Dopamine Transporter (DAT) Occupancy
| Compound | Species | Dose | % DAT Occupancy | Method |
| This compound | Mouse | 8 mg/kg | >50%[3] | [3H]this compound displacement[3] |
| Cocaine | Human | 0.3-0.6 mg/kg (IV) | 47-84% | PET with [11C]cocaine |
| Bupropion | Human | 150 mg (oral, steady state) | ~14-26%[2][4][5][6] | PET with [11C]-RTI32 or [11C]β-CIT-FE[2][4][5][6] |
| Methylphenidate | Human | 0.25 mg/kg (oral) | ~50%[7] | PET with [11C]cocaine[7] |
| Methylphenidate | Human | 0.3-0.6 mg/kg (oral) | >50%[7] | PET with [11C]cocaine[7] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Direct Measurement of DAT Occupancy with Radiolabeled Ligands
This method involves administering a radiolabeled form of the drug of interest or a competing radioligand to quantify target binding directly in the brain.
Experimental Protocol: In Vivo [3H]this compound Binding
-
Animal Model: Male mice are commonly used.
-
Radioligand Administration: A tracer dose of [3H]this compound is administered intravenously (i.v.).
-
Co-injection of Test Compound: To determine the displacement of the radioligand, unlabeled this compound or a competing DAT inhibitor is co-administered or pre-administered.
-
Tissue Collection and Processing: At a predetermined time point (e.g., 1 hour post-injection, when the striatal-to-cerebellar radioactivity ratio is maximal), animals are euthanized.[8] The brain is rapidly removed, and the striatum (rich in DAT) and cerebellum (low in DAT, used as a reference region) are dissected.
-
Radioactivity Measurement: The tissue samples are weighed and solubilized. Radioactivity is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated as the difference in radioactivity between the striatum and the cerebellum. The percentage of DAT occupancy by the test compound is determined by the reduction in specific binding compared to a vehicle-treated control group.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the visualization and quantification of DAT in the living brain.
Experimental Protocol: DAT Occupancy Measurement with PET
-
Subject and Radiotracer Selection: Human or non-human primate subjects are typically used. A suitable PET radiotracer for DAT is selected (e.g., [11C]cocaine, [11C]methylphenidate, or other specific ligands).
-
Baseline Scan: A baseline PET scan is performed to measure the baseline DAT availability. This involves injecting the radiotracer and acquiring dynamic images over a period of time (e.g., 90-120 minutes).
-
Drug Administration: The subject is administered a dose of the test compound (e.g., this compound).
-
Post-Dosing Scan: A second PET scan is performed after drug administration to measure DAT occupancy. The timing of this scan depends on the pharmacokinetics of the test drug.
-
Image Analysis: PET images are reconstructed and co-registered with anatomical MRI scans for accurate region-of-interest (ROI) definition (e.g., striatum, cerebellum).
-
Quantification of Occupancy: The binding potential (BPND) of the radiotracer in the striatum is calculated for both the baseline and post-dosing scans, using the cerebellum as a reference region. The percentage of DAT occupancy is then calculated as: ((BPND_baseline - BPND_post-dosing) / BPND_baseline) * 100.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a functional readout of DAT inhibition.
Experimental Protocol: In Vivo Microdialysis for Dopamine
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized animal (e.g., rat). The animal is allowed to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: this compound or another DAT inhibitor is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Post-Drug Sample Collection: Dialysate collection continues after drug administration to monitor changes in extracellular dopamine concentrations.
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline average. An increase in extracellular dopamine following drug administration indicates DAT inhibition.
Behavioral Assays
Behavioral changes, such as increased locomotor activity, are often used as an indirect measure of DAT inhibition and subsequent increases in dopaminergic signaling.
Experimental Protocol: Locomotor Activity Measurement
-
Animal Habituation: Animals (e.g., mice or rats) are individually placed in open-field arenas and allowed to habituate for a period (e.g., 30-60 minutes).
-
Drug Administration: Animals are administered this compound or a comparator drug at various doses.
-
Locomotor Activity Recording: Immediately after injection, locomotor activity is recorded for a set duration (e.g., 60-120 minutes) using automated activity monitoring systems that track parameters such as distance traveled, rearing frequency, and stereotyped behaviors.
-
Data Analysis: The locomotor activity data is typically binned into time intervals. The total distance traveled and other parameters are compared between different treatment groups and a vehicle control group. A dose-dependent increase in locomotor activity is indicative of DAT inhibition.[3]
Visualizing Workflows and Pathways
The following diagrams illustrate the key experimental workflows and the underlying signaling pathway.
Caption: Workflow for Direct In Vivo DAT Binding Assay.
Caption: Workflow for PET Imaging to Determine DAT Occupancy.
References
- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In vivo occupancy of the striatal dopamine uptake complex by various inhibitors does not predict their effects on locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo binding of [3H]this compound, a selective dopamine uptake inhibitor, in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GBR 12783: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of GBR 12783, a potent and selective dopamine (B1211576) uptake inhibitor, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these protocols is imperative to mitigate risks associated with its potential mutagenic, reproductive, and aquatic toxicity hazards.
Key Hazard Profile of this compound
Understanding the hazard profile of this compound is fundamental to its safe management. The following table summarizes the key hazards that mandate its disposal as regulated hazardous waste.
| Hazard Classification | Description | Implication for Disposal |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Requires careful handling to prevent exposure and containment of all waste to avoid environmental release. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Stringent containment measures are necessary to prevent any exposure to personnel. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | All waste, including contaminated labware, must be treated as hazardous. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Direct disposal into the sewer system is strictly prohibited to prevent harm to aquatic ecosystems. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal by a licensed waste management service.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.
-
Protective Clothing: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is required.
Waste Segregation and Containerization
Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips, in a designated, robust, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine."
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in separate, leak-proof, and chemically compatible waste containers.
-
Do not mix this compound waste with other incompatible waste streams.
-
Clearly label the liquid waste container with "Hazardous Waste," the chemical name, and the approximate concentration and solvent composition.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be managed as non-hazardous waste, though institutional policies may vary.
-
Storage of Hazardous Waste
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition and incompatible materials.
-
Keep waste containers tightly sealed except when adding waste.
Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste containers.
-
Provide a complete and accurate description of the waste, including the chemical name and any other components.
-
Maintain all documentation related to the disposal, including waste manifests.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling GBR 12783
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of GBR 12783. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a potent and selective dopamine (B1211576) uptake inhibitor, and as such, requires careful handling to prevent accidental exposure and ensure the integrity of research data.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The required level of protection varies depending on the specific handling task.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile, neoprene)• Chemical-resistant apron over lab coat• Chemical-resistant footwear | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors may be generated) |
Glove Selection and Chemical Compatibility
| Glove Material | General Recommendation for Piperazine Derivatives | EN 374 Permeation Performance (Example) |
| Nitrile | Recommended for splash protection and handling of dilute solutions. Good general chemical resistance. | Varies by thickness and manufacturer; typically provides good resistance to a range of chemicals. |
| Neoprene | Recommended for handling concentrated solutions and for longer duration tasks. | Often provides longer breakthrough times for a variety of chemicals compared to nitrile. |
| Butyl Rubber | Recommended for high-risk applications and when handling highly concentrated or unknown solutions. | Generally offers excellent resistance to a wide range of chemicals, including many polar solvents. |
| Natural Rubber (Latex) | Not recommended due to potential for allergic reactions and variable chemical resistance. | Permeation can be high for many organic solvents. |
Note: The information in this table is a general guide. It is imperative to consult the glove manufacturer's specific chemical resistance data for the chemicals and solvents in use.
Occupational Exposure and Handling Precautions
Currently, there is no established official Occupational Exposure Limit (OEL) for this compound. Therefore, a cautious approach using the principle of Occupational Exposure Banding (OEB) is recommended. This compound is a highly potent dopamine uptake inhibitor with IC50 values in the low nanomolar range.[2] Based on its high potency, it is prudent to handle this compound in a containment control band that assumes a high level of hazard, requiring stringent control measures to minimize any potential for exposure.
Handling Precautions:
-
All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood or other suitable containment enclosure.
-
Avoid the formation of dust and aerosols.[2]
-
Use appropriate exhaust ventilation at places where dust is formed.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid contact with skin and eyes.[2]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Experimental Protocols
In Vitro: Dopamine Uptake Assay
This protocol is a general guideline for a competitive dopamine uptake assay using this compound.
Materials:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT)
-
Poly-D-lysine coated 96-well plates
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Dopamine
-
This compound stock solution (in DMSO)
-
Non-specific uptake control (e.g., cocaine or benztropine)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed hDAT-expressing HEK-293 cells onto poly-D-lysine coated 96-well plates at an appropriate density and allow them to adhere overnight.
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of [³H]Dopamine in assay buffer at a concentration near its Km for the transporter.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at room temperature or 37°C.
-
Initiation of Uptake: Add the [³H]Dopamine solution to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at the appropriate temperature.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]Dopamine using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition of [³H]Dopamine uptake against the concentration of this compound.
In Vivo: Administration in Rodent Models
The following is a general protocol for the intraperitoneal (i.p.) administration of this compound to rodents. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
This compound
-
Vehicle (e.g., saline, or saline with a small amount of a solubilizing agent like Tween 80)
-
Sterile syringes and needles
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing and handling conditions for a sufficient period before the experiment.
-
Drug Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is sterile and homogenous. A typical dose for behavioral studies is in the range of 10 mg/kg.[2]
-
Animal Handling and Injection:
-
Weigh the animal to determine the correct injection volume.
-
Gently restrain the animal.
-
Administer the this compound solution via intraperitoneal injection.
-
-
Post-injection Monitoring:
-
Closely monitor the animal for any adverse reactions.
-
House the animal in a clean cage.
-
Handle all animal waste (bedding, feces, urine) as potentially contaminated with the compound and its metabolites, and dispose of it as hazardous waste.
-
-
Behavioral or Physiological Assessment: Conduct the planned experimental assessments at the appropriate time points post-injection. The effects of this compound on striatal dopamine uptake have been observed to be rapid (less than 10 minutes) and long-lasting (greater than 5 hours) after a 10 mg/kg i.p. dose in rats.[1]
Disposal Plan
All waste materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and animal waste, must be disposed of as hazardous chemical waste.
Procedure:
-
Segregation: Collect all this compound waste in clearly labeled, sealed, and chemically compatible containers.
-
Inactivation: Chemical inactivation of piperazine-containing compounds in a laboratory setting can be challenging. While specific protocols for this compound are not established, strong oxidizing agents may be effective but could also lead to hazardous reactions. Therefore, it is recommended to follow institutional guidelines for hazardous waste disposal.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved chemical waste disposal contractor. Do not discharge any this compound waste into the sanitary sewer.
Visual Workflow and Decision-Making Diagrams
Caption: A logical workflow for the safe handling of this compound.
Caption: Decision-making process for responding to a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
